Product packaging for 2,4-D-Methyl(Cat. No.:CAS No. 1928-38-7)

2,4-D-Methyl

Cat. No.: B1664012
CAS No.: 1928-38-7
M. Wt: 235.06 g/mol
InChI Key: HWIGZMADSFQMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl (2,4-dichlorophenoxy)acetate, more commonly known as the methyl ester of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a synthetic compound of significant interest in plant science and agricultural research . It functions as a phenoxy herbicide and is a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) . Its primary mode of action involves selective systemic absorption by plants, leading to uncontrolled cell division and disrupted vascular tissue development, which ultimately results in plant death in broadleaf dicots . This specific mechanism makes it a valuable tool for researchers studying hormone signaling pathways, weed control methods, and the physiological effects of uncontrolled auxin activity in plants. In a research context, this compound is utilized to investigate the fate and behavior of phenoxy herbicides in the environment. Studies can leverage this ester form to explore volatilization patterns from surfaces and atmospheric transport, which are critical for understanding off-target movement and environmental impact . The compound is a solid at room temperature with a melting point range of 40.0 to 44.0 °C . It has a molecular formula of C 9 H 8 Cl 2 O 3 and a molecular weight of 235.06 g/mol . Researchers should note that it is classified as harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O3 B1664012 2,4-D-Methyl CAS No. 1928-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIGZMADSFQMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041349
Record name 2,4-D-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 2,4-D-methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0023 [mmHg]
Record name 2,4-D-methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1928-38-7, 2176-70-7
Record name 2,4-D methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1928-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-D methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-D-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 2,4-dichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-D-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG8721Q1O5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Pathways and Structural Elucidation of Methyl 2,4 Dichlorophenoxy Acetate

Chemical Synthesis Methodologies

The preparation of Methyl (2,2-dichlorophenoxy)acetate can be achieved through various synthetic pathways, with the most common being the esterification of its parent acid.

Esterification of 2,4-Dichlorophenoxyacetic Acid

The most direct route to Methyl (2,4-dichlorophenoxy)acetate is the Fischer esterification of 2,4-Dichlorophenoxyacetic acid with methanol (B129727). This acid-catalyzed reaction typically utilizes a strong acid catalyst, such as sulfuric acid, and is often performed with an excess of methanol which can also serve as the solvent. The reaction mixture is usually heated to reflux to drive the equilibrium towards the formation of the ester.

Another approach to esterification involves the use of thionyl chloride (SOCl₂) and methanol. In this method, thionyl chloride reacts with methanol to generate anhydrous HCl, which then catalyzes the esterification. nih.gov Alternatively, the carboxylic acid can be first converted to the more reactive acid chloride using thionyl chloride or oxalyl chloride, which is then subsequently reacted with methanol to yield the methyl ester. nih.gov

The use of diazomethane (B1218177) as a methylating agent is also a known method for the esterification of carboxylic acids, though its hazardous nature often leads to the preference for other reagents. nih.gov

Alternative Synthetic Routes

Several alternative pathways for the synthesis of Methyl (2,4-dichlorophenoxy)acetate have been developed, often aiming to improve yield, reduce costs, or utilize different starting materials.

One prominent method begins with 2,4-dichlorophenol (B122985). nist.gov In this process, 2,4-dichlorophenol is first reacted with an inorganic base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This is followed by a reaction with methyl chloroacetate (B1199739) to yield Methyl (2,4-dichlorophenoxy)acetate. nist.gov

Another synthetic strategy involves the reaction of 2,4-Dichlorophenoxyacetic acid with methyl iodide. nist.gov This method, however, presents safety concerns associated with the use of methyl iodide. nist.gov

A "one-pot" synthesis has also been described, starting from phenoxyacetic acid. restek.com This process involves the simultaneous chlorination and esterification in an alcoholic solvent in the presence of catalysts. restek.com

Furthermore, environmentally conscious or "green" chemistry approaches have been explored. nih.gov A solventless method for the preparation of 2,4-D esters has been reported, utilizing inorganic solid supports like silica, clays, and zeolites to catalyze the esterification reaction. nih.gov This method can be enhanced by microwave assistance to improve reaction rates and yields. nih.gov

Starting Material(s)Reagents/CatalystsKey Features
2,4-Dichlorophenoxyacetic Acid, MethanolStrong acid (e.g., H₂SO₄)Direct esterification, equilibrium-driven.
2,4-Dichlorophenoxyacetic Acid, MethanolThionyl Chloride (SOCl₂)In-situ generation of HCl catalyst. nih.gov
2,4-Dichlorophenoxyacetic Acid1. SOCl₂ or Oxalyl Chloride2. MethanolTwo-step process via acid chloride intermediate. nih.gov
2,4-Dichlorophenol, Methyl ChloroacetateInorganic base (e.g., NaOH, K₂CO₃)Williamson ether synthesis followed by esterification. nist.gov
2,4-Dichlorophenoxyacetic AcidMethyl IodideAlkylation of the carboxylate. nist.gov
Phenoxyacetic Acid, Chlorine, AlcoholCatalysts (e.g., phenothiazine, dimethylamino pyridine)"One-pot" synthesis combining chlorination and esterification. restek.com
2,4-Dichlorophenoxyacetic Acid, AlcoholInorganic solid supports (e.g., silica, clays)Solventless, environmentally friendly method, can be microwave-assisted. nih.gov

Spectroscopic and Chromatographic Characterization

The definitive identification and purity assessment of Methyl (2,4-dichlorophenoxy)acetate rely on a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl (2,4-dichlorophenoxy)acetate exhibits characteristic absorption bands that confirm its structure. A strong carbonyl (C=O) stretching vibration is typically observed in the region of 1730-1750 cm⁻¹, which is indicative of the ester functional group. Other significant peaks include those corresponding to the C-O stretching of the ester and the ether linkage, as well as absorptions related to the aromatic ring and the C-Cl bonds. The NIST Chemistry WebBook provides a reference IR spectrum for 2,4-D methyl ester, which was measured in a solution of carbon tetrachloride and carbon disulfide. nist.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. In the electron ionization (EI) mass spectrum of Methyl (2,4-dichlorophenoxy)acetate, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (234.0 g/mol for the most common isotopes). The fragmentation pattern is also characteristic, showing losses of fragments such as the methoxy (B1213986) group (-OCH₃) or the entire ester side chain. The NIST WebBook and other databases provide reference mass spectra for this compound. nist.govrestek.com For instance, key fragments can be observed at m/z values of 199, 175, and 161. restek.com

Ionm/z (mass-to-charge ratio)Identity
[M]⁺234Molecular Ion
[M - OCH₃]⁺203Loss of methoxy group
[M - COOCH₃]⁺175Loss of carbomethoxy group
[C₆H₃Cl₂O]⁺161Dichlorophenoxy cation

Gas Chromatography (GC) Applications

Gas chromatography is widely used for the separation and quantification of volatile and semi-volatile compounds like Methyl (2,4-dichlorophenoxy)acetate. In the analysis of this compound, a gas chromatograph is typically coupled with a detector such as a mass spectrometer (GC-MS) or an electron capture detector (ECD). nih.gov

The choice of the capillary column is critical for achieving good separation. Columns with non-polar or semi-polar stationary phases, such as those based on polysiloxanes (e.g., DB-5MS), are commonly employed. epa.gov The retention time of Methyl (2,4-dichlorophenoxy)acetate under specific GC conditions (e.g., temperature program, carrier gas flow rate) is a key parameter for its identification. For example, one method reported a retention time of approximately 8.00 minutes for 2,4-dichloroanisole (B165449) (a related compound) on a Durabond-5MS column. epa.gov The official analysis of 2,4-D residues often involves its conversion to the methyl ester for GC analysis. nih.gov

ParameterDescription
Technique Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS)
Detector Mass Spectrometer (MS), Electron Capture Detector (ECD) nih.gov
Column Type Capillary column, e.g., Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) epa.gov
Carrier Gas Helium epa.gov
Injection Mode Splitless epa.gov
Oven Program Example: 80°C for 1.2 min, ramp to 320°C at 20°C/min, hold for 2.0 min epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique for the structural elucidation of organic compounds, including methyl (2,4-dichlorophenoxy)acetate. While specific, detailed experimental spectra for this compound are not widely available in publicly accessible databases, the expected NMR signals can be predicted based on its molecular structure (C₉H₈Cl₂O₃) and general principles of NMR spectroscopy. nih.govnist.gov

¹H NMR (Proton NMR): The proton NMR spectrum of methyl (2,4-dichlorophenoxy)acetate is expected to exhibit three distinct sets of signals corresponding to the three different proton environments:

Aromatic Protons: The dichlorinated phenyl ring contains three aromatic protons. Their signals would appear in the downfield region of the spectrum, typically between 6.8 and 7.5 ppm. The substitution pattern (chlorine at positions 2 and 4) would lead to a specific splitting pattern due to spin-spin coupling between the adjacent protons.

Methylene (B1212753) Protons (-O-CH₂-): The two protons of the methylene group linking the phenoxy ring to the carboxyl group are chemically equivalent and would appear as a singlet. Due to the deshielding effect of the adjacent oxygen atom, this signal is expected in the range of 4.5 to 5.0 ppm. For the parent acid, 2,4-dichlorophenoxyacetic acid, this methylene group signal appears at approximately 4.72 ppm. nih.gov

Methyl Protons (-O-CH₃): The three equivalent protons of the methyl ester group would also produce a singlet. This signal is anticipated to be further upfield, generally around 3.7 ppm, a typical range for methyl esters. libretexts.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For methyl (2,4-dichlorophenoxy)acetate, nine distinct signals are expected, corresponding to each of the nine carbon atoms in unique electronic environments:

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is significantly deshielded and would appear far downfield, typically in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (110-160 ppm). Two of these carbons are directly bonded to chlorine atoms, one is bonded to the ether oxygen, and three are bonded to hydrogen atoms, resulting in distinct chemical shifts.

Methylene Carbon (-O-CH₂-): The methylene carbon signal would likely appear in the 60-70 ppm range.

Methyl Carbon (-O-CH₃): The methyl ester carbon is typically found in the 50-55 ppm range.

Confirmation of the structure is achieved by analyzing the chemical shifts, integration (for ¹H NMR), and splitting patterns in these spectra. nih.gov

Isomeric Considerations and Structural Derivatives

The chemical and biological properties of phenoxy herbicides are highly dependent on their specific molecular structure. This includes the arrangement of substituents on the aromatic ring (isomers) and modifications to the carboxylic acid side chain (derivatives). rsc.org

Isomeric Considerations:

Positional isomers of methyl (2,4-dichlorophenoxy)acetate exist, differing in the location of the two chlorine atoms on the phenyl ring. While the 2,4-dichloro isomer is the most common, other dichlorophenoxyacetic acid isomers could theoretically be synthesized, such as:

Methyl (2,3-dichlorophenoxy)acetate

Methyl (2,5-dichlorophenoxy)acetate

Methyl (2,6-dichlorophenoxy)acetate

Methyl (3,4-dichlorophenoxy)acetate

Methyl (3,5-dichlorophenoxy)acetate

These positional isomers are generally not used as herbicides and may be considered contaminants in the synthesis of 2,4-D. nih.gov Another type of structural isomerism involves changing the substituents themselves. For example, 2-methyl-4-chlorophenoxyacetic acid (MCPA) is an important herbicide that is isomeric to 2,4-D.

Structural Derivatives:

Methyl (2,4-dichlorophenoxy)acetate is one of many derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D). The parent acid can be modified to form various salts and esters. These derivatives often have different physical properties, such as solubility and volatility, which can affect their formulation and environmental behavior. The active component, however, is the (2,4-dichlorophenoxy)acetate anion. nih.gov

Common structural derivatives of 2,4-D include a variety of esters and amine or inorganic salts. hmdb.ca

Interactive Table: Structural Derivatives of 2,4-Dichlorophenoxyacetic Acid

Derivative TypeCompound NameCAS Registry Number
EsterMethyl (2,4-dichlorophenoxy)acetate1928-38-7
EsterButyl (2,4-dichlorophenoxy)acetate94-80-4
EsterIsobutyl (2,4-dichlorophenoxy)acetate1713-15-1
EsterIsopropyl (2,4-dichlorophenoxy)acetate94-11-1
EsterButoxyethyl (2,4-dichlorophenoxy)acetate1929-73-3
EsterEthylhexyl (2,4-dichlorophenoxy)acetate1928-43-4
SaltSodium (2,4-dichlorophenoxy)acetate2702-72-9
SaltDiethanolamine salt of 2,4-D5742-19-8
SaltDimethylamine (B145610) salt of 2,4-D2008-39-1
SaltTriisopropanolamine salt of 2,4-D32341-80-3

Environmental Fate and Biogeochemical Cycling of Methyl 2,4 Dichlorophenoxy Acetate

Degradation Pathways in Environmental Compartments

Methyl (2,4-dichlorophenoxy)acetate is subject to several key degradation pathways in the environment, including hydrolysis, photolysis, and microbial degradation. These processes collectively determine its half-life and potential for transport in soil and water systems.

The primary and most rapid transformation of Methyl (2,4-dichlorophenoxy)acetate in the environment is its hydrolysis to 2,4-Dichlorophenoxyacetic acid (2,4-D) and methanol (B129727). Ester forms of 2,4-D, including the methyl ester, are known to hydrolyze quickly in soil and water. wikipedia.orgcapes.gov.br This reaction is a critical first step, as the subsequent degradation pathways are predominantly those of the 2,4-D acid.

Studies on various 2,4-D esters have demonstrated this facile hydrolysis. For instance, research on the iso-propyl and n-butyl esters of 2,4-D in soil showed that less than 15% of the applied esters remained after just 1.5 hours at various moisture levels, and no residues were detectable after 24 hours. capes.gov.br While the iso-octyl ester showed a slower rate of loss, significant hydrolysis still occurred within 48 hours. capes.gov.br This rapid conversion means that the environmental fate of Methyl (2,4-dichlorophenoxy)acetate is largely governed by the well-documented degradation pathways of 2,4-D. wikipedia.org

Photodegradation, or photolysis, is another abiotic process that can contribute to the breakdown of phenoxyacetic herbicides. While microbial degradation is often the most significant dissipation process in soil, photolysis can be important, particularly in aquatic environments or on soil surfaces. fao.org The process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. For 2,4-D, the principal photodegradation products are thought to include 2,4-dichlorophenol (B122985), 1,2,4-benzenetriol, and 2-chlorohydroquinone. The photocatalytic degradation of 2,4-D in the presence of titanium dioxide (TiO2) has also been studied, with hydroxyl radicals playing a key role in the transformation. researchgate.net

The most significant process responsible for the dissipation of 2,4-D, the hydrolysis product of Methyl (2,4-dichlorophenoxy)acetate, is microbial degradation. mdpi.com Numerous microorganisms in the soil and water have the ability to utilize 2,4-D as a source of carbon and energy, breaking it down into less harmful substances. mdpi.comnih.gov This biodegradation is a key factor in preventing the long-term accumulation of this herbicide in the environment.

A diverse range of bacterial and fungal species have been identified as capable of degrading 2,4-D. Among the most well-studied and effective are species belonging to the genera Sphingomonas, Pseudomonas, Cupriavidus, and Achromobacter. mdpi.com

Sphingomonas : Strains of Sphingomonas, such as Sphingomonas agrestis, have been isolated from soil and shown to effectively degrade 2,4-D. nih.gov Some Sphingomonas strains are noted for their ability to degrade a wide variety of aromatic compounds. nih.gov

Pseudomonas : Various Pseudomonas species are known to metabolize 2,4-D. asm.orgresearchgate.net For example, Pseudomonas fluorescens has been shown to degrade 2,4-D in contaminated soils, with the degradation pathway involving the formation of 2,4-dichlorophenol (2,4-DCP) and 4-chlorophenol (B41353) (4-CP). vjs.ac.vn Combined cultures of Pseudomonas cepacia and Alcaligenes eutrophus (now Cupriavidus necator) have also been studied for their degradative capabilities. nih.govresearchgate.net

Cupriavidus : Cupriavidus necator JMP134 (formerly Ralstonia eutropha) is a model organism for 2,4-D degradation research. mdpi.comnih.gov More recently, other species such as Cupriavidus gilardii have been identified and shown to degrade 2,4-D at a significantly faster rate than the model strain. nih.govresearchgate.net Cupriavidus campinensis BJ71 is another strain that has demonstrated high degradation efficiency, even at high concentrations of 2,4-D. nih.gov

Achromobacter : Strains of Achromobacter xylosoxidans have been isolated that can utilize 2,4-D as a sole source of carbon and energy. nih.govnih.gov These bacteria have been shown to effectively remove 2,4-D from contaminated soil, significantly reducing its phytotoxicity. nih.govresearchgate.net

Table 1: Microbial Strains Involved in 2,4-D Degradation

Genus Example Species/Strain Key Findings References
SphingomonasS. agrestis 58-1Degrades 2,4-D; belongs to class II degraders. nih.gov
PseudomonasP. fluorescens HHDegrades 2,4-D to 2,4-DCP and 4-CP. vjs.ac.vn
CupriavidusC. gilardii T-1Degrades 2,4-D 3.39 times faster than the model strain C. necator JMP134. nih.govresearchgate.net
CupriavidusC. campinensis BJ71Degrades up to 99.57% of 350 mg L⁻¹ 2,4-D in 6 days. nih.gov
AchromobacterA. sp. LZ35Capable of mineralizing both 2,4-D and MCPA. nih.gov

The microbial degradation of 2,4-D is a stepwise process initiated by a key enzyme encoded by the tfdA gene. nih.gov This gene codes for the 2,4-D/α-ketoglutarate-dependent dioxygenase, which is responsible for the initial and rate-limiting step in the degradation pathway: the cleavage of the ether bond of 2,4-D. nih.govnih.gov This reaction converts 2,4-D into 2,4-dichlorophenol (2,4-DCP) and glyoxylate. nih.gov

Following this initial step, a cascade of other enzymes encoded by the tfd gene cluster continues the degradation process:

TfdB (2,4-DCP hydroxylase): Hydroxylates 2,4-DCP to form 3,5-dichlorocatechol. nih.govnih.gov

TfdC (chlorocatechol 1,2-dioxygenase): Cleaves the aromatic ring of dichlorocatechol. nih.gov

TfdD (chloromuconate cycloisomerase), TfdE (chlorodienelactone hydrolase), and TfdF (chloromaleylacetate reductase): These enzymes further process the intermediates, ultimately funneling them into the tricarboxylic acid (TCA) cycle, a central metabolic pathway in cells. nih.gov

The presence and activity of these enzymes, particularly TfdA, are crucial for the efficient biodegradation of 2,4-D in the environment. nih.gov

The widespread ability of diverse soil bacteria to degrade 2,4-D is largely attributed to the horizontal gene transfer (HGT) of the tfd genes. These genes are often located on mobile genetic elements such as plasmids, for example, the well-studied pJP4 plasmid from Cupriavidus necator JMP134. mdpi.comnih.gov This mobility allows for the transfer of degradation capabilities between different bacterial species and genera.

The transfer of the tfdA gene to recipient strains that already possess pathways for degrading phenols can create new metabolic capabilities. nih.govresearchgate.net This genetic adaptation allows microbial communities to respond to the presence of xenobiotic compounds like phenoxyacetic acids. nih.govresearchgate.net Evidence suggests that HGT of catabolic genes is a significant mechanism for the evolution of new degradative pathways in natural environments. nih.govnih.gov The presence of tfdA-like genes in various bacterial groups, including α-Proteobacteria, suggests a common evolutionary origin and subsequent divergence and dissemination through HGT. nih.govresearchgate.netpsu.edu

Microbial Degradation Processes

Influence of Environmental Factors on Microbial Activity

The degradation of Methyl (2,4-dichlorophenoxy)acetate, primarily through its conversion to 2,4-D, is heavily reliant on microbial activity. researchgate.netnih.gov Numerous environmental factors significantly influence the rate and extent of this biodegradation.

pH: The degradation of 2,4-D by microbial populations is optimal at an acidic pH. nih.gov However, very low pH levels can inhibit the process due to the release of chloride from the substrate and the limited buffering capacity of the medium. nih.gov Studies on specific bacterial strains like Pseudomonas cepacia have shown optimal degradation under acidic conditions. nih.gov Conversely, research on activated carbon adsorption showed that removal of 2,4-D decreased with an increase in the pH of the solution. nih.gov

Temperature: Temperature affects the metabolic rate of microorganisms. For instance, the adsorption of 2,4-D onto clay and clay loam soils decreases as the temperature increases from 30 to 40°C. scialert.net However, other studies have found that the adsorption capacity of activated carbon for 2,4-D increases with temperature, suggesting the process is endothermic. nih.govresearchgate.net The optimal temperature for degradation by the fungus Phomopsis sp. was found to be 30°C. researchgate.net

Moisture: Soil moisture content is a critical factor. The rate of hydrolysis of the ester form to the parent acid decreases with decreasing soil moisture. researchgate.net

Nutrient and Carbon Availability: The presence of other carbon sources can influence degradation. The addition of acetate (B1210297) has been shown to significantly promote the degradation of 2,4-D under methanogenic conditions, increasing the degradation rate constant by five-fold. nih.gov In these conditions, acetate oxidizers produce hydrogen, which is then utilized by 2,4-D degraders like Dechloromonas and Pseudomonas. nih.gov

Initial Concentration: High concentrations of 2,4-D can be toxic to microbial populations, yet some strains are capable of tolerating and degrading high levels. researchgate.net For example, Micrococcus luteus LKDA1 achieved a 99% degradation rate of 2,4-D at a concentration of 700 mg/L. researchgate.net

Microbial Population Density: The time required for the degradation of 2,4-D is linearly related to the initial population density of the degrading microorganisms. nih.gov

The table below summarizes the influence of key environmental factors on the microbial degradation of 2,4-D, the active form of Methyl (2,4-dichlorophenoxy)acetate in the environment.

Table 1: Influence of Environmental Factors on 2,4-D DegradationGenerated html

Due to its high water solubility, 2,4-D has the potential to contaminate aquatic systems. waterquality.gov.auresearchgate.net

Solubility and Mobility: The acid and salt forms of 2,4-D are highly soluble in water, with reported solubilities as high as 825 mg/L. waterquality.gov.auThis high solubility, combined with its weak adsorption to soil, makes it mobile and prone to transport into surface and groundwater through runoff and leaching. waterquality.gov.auresearchgate.netnih.gov* Occurrence in Water Bodies: Despite its extensive use, concentrations of 2,4-D in surface waters are generally low. nih.govHowever, it has been detected in various aquatic environments. For example, a surface water monitoring study in the UK reported concentrations up to 0.12 µg/L. waterquality.gov.auIn Canada, groundwater concentrations of 0.53 µg/L have been recorded in Saskatchewan, and river water concentrations of up to 1.7 µg/L were found in agricultural watersheds. waterquality.gov.au

Methyl (2,4-dichlorophenoxy)acetate and its parent acid can enter the atmosphere and be transported over distances.

Spray Drift: A primary route of atmospheric entry is through spray drift during application. waterquality.gov.au* Detection in Air: 2,4-D has been frequently measured in air samples, particularly in areas with high agricultural use. researchgate.netThe highest concentrations are typically found in the air surrounding crop fields, indicating that atmospheric deposition can be a localized source of contamination. nih.gov

Bioaccumulation Potential in Environmental Organisms

The potential for Methyl (2,4-dichlorophenoxy)acetate, as 2,4-D, to accumulate in organisms is a key aspect of its environmental risk.

Plants: In terrestrial plants, 2,4-D is absorbed through both roots and leaves and is rapidly translocated, accumulating in the meristematic tissues where growth occurs. waterquality.gov.auccme.ca* Aquatic Organisms: The bioaccumulation potential in aquatic organisms is generally considered to be low. The log Kow value for 2,4-D is 2.8, which suggests a moderate potential for bioaccumulation. waterquality.gov.au* Soil Biota: In soil, while 2,4-D residues may be readily available immediately after application, they can become incorporated into the soil matrix and microbial biomass over time. nih.govOne study found that after 60 days of incubation, less than 2% of the applied 2,4-D was extractable from three different soil types, suggesting that bioaccumulation within the microbial community may lead to reversible immobilization of the herbicide. nih.gov

Transformation Products and Metabolites in the Environment

The degradation of Methyl (2,4-dichlorophenoxy)acetate proceeds through the hydrolysis to 2,4-D, which is then further transformed into various metabolites by microbial action and other environmental processes. researchgate.net

Primary Degradation Pathway: The most significant initial step in the microbial degradation of 2,4-D is the removal of the acetic acid side chain, which yields 2,4-dichlorophenol (2,4-DCP) as the primary metabolite. researchgate.netnih.gov* Further Transformation: Following the formation of 2,4-DCP, the aromatic ring is typically cleaved. This leads to the formation of several other intermediate metabolites. researchgate.netresearchgate.netPhotolysis can also contribute to the breakdown of 2,4-D, with by-products including 4-chloro-2-methylphenol (B52076) and o-cresol. waterquality.gov.auIn some cases, methylation can occur, leading to the formation of 2,4-dichloroanisole (B165449) (2,4-DCA). researchgate.netThe ultimate degradation products are aliphatic acids, such as succinic acid. researchgate.net The following table lists the major transformation products and metabolites of 2,4-D found in the environment.

Table 3: Major Transformation Products and Metabolites of 2,4-D


MetaboliteFormation PathwayReference
2,4-Dichlorophenol (2,4-DCP)Microbial removal of the acetic acid side chain from 2,4-D.[1, 13]
4-Chloro-2-methylphenolPhotolysis of MCPA (structurally similar). By extension, a possible photolysis product of 2,4-D. nih.gov
o-CresolPhotolysis of MCPA (structurally similar). By extension, a possible photolysis product of 2,4-D. nih.gov
ChlorohydroquinoneFurther degradation of 2,4-DCP. nih.gov
1,2,4-BenzenetriolFurther degradation of chlorohydroquinone. nih.gov
2,4-DichlorocatecholHydroxylation of 2,4-DCP. nih.gov
4-ChlorophenolReductive dechlorination of 2,4-DCP. nih.gov
2,4-Dichloroanisole (2,4-DCA)Methylation of 2,4-DCP. nih.gov
Succinic acidUltimate degradation product after ring cleavage. nih.gov
Generated code

Molecular and Cellular Mechanisms of Action

Interaction with Plant Physiological Systems

Mimicry of Natural Auxins and Hormonal Effects

MCPA's primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), a type of auxin. wikipedia.orgchemicalwarehouse.comnih.gov Auxins are crucial for regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation. oregonstate.edubyjus.com By imitating IAA, MCPA binds to auxin receptors, leading to an overload of the plant's natural hormone response systems. nih.govresearchgate.net This results in a cascade of hormonal effects that disrupt the plant's normal development. researchgate.net While natural auxins are quickly inactivated in the plant through conjugation and degradation, synthetic auxins like MCPA persist for longer periods, exacerbating their disruptive effects. nih.gov

Induction of Uncontrolled Cell Division in Dicotyledonous Plants

One of the most prominent effects of MCPA in susceptible dicotyledonous (broadleaf) plants is the induction of uncontrolled and unsustainable cell division and growth. wikipedia.orgmla.com.au This rapid and disorganized proliferation of cells leads to various morphological abnormalities, such as stem curling, leaf withering, and tissue thickening. wikipedia.orgnih.gov Monocotyledonous (grassy) plants are generally tolerant to MCPA because they have a lower competency to respond to its effects. researchgate.netlibretexts.org The selective action of MCPA is a key reason for its widespread use in controlling broadleaf weeds in cereal crops and turf. chemicalwarehouse.comnih.gov

Role in Plant Cell Culture and De-differentiation

In a controlled laboratory setting, synthetic auxins like MCPA can be used to manipulate plant cell growth and development. Auxins, along with other plant hormones like cytokinins, are essential components of plant tissue culture media. nih.gov They can induce differentiated cells to re-enter the cell cycle, proliferate, and form a mass of undifferentiated cells called a callus. nih.gov This process, known as de-differentiation, is a fundamental technique in plant biotechnology for regenerating whole plants from single cells or tissues. youtube.comyoutube.com

Modulation of Ethylene (B1197577) Biosynthesis Pathways

There is a well-established interplay between auxins and the plant hormone ethylene. nih.gov High concentrations of auxins, including synthetic auxins like MCPA, can stimulate the production of ethylene. researchgate.net Ethylene is a gaseous hormone involved in a variety of plant processes, including fruit ripening, senescence (aging), and stress responses. oregonstate.edunih.gov The increased ethylene production induced by MCPA contributes to some of the observed herbicidal symptoms, such as leaf epinasty (downward bending) and accelerated senescence, ultimately contributing to the death of the plant. researchgate.net The ethylene biosynthesis pathway begins with the conversion of methionine to S-adenosylmethionine (SAM), which is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase. ACC is then oxidized to form ethylene. youtube.com

Chloroplast Damage and Vascular System Disruption

MCPA exposure can lead to significant damage to vital plant structures. It can cause a decrease in chlorophyll (B73375) content, which is essential for photosynthesis. nih.gov This reduction in chlorophyll leads to chlorosis, a yellowing of the leaves. Furthermore, MCPA disrupts the plant's vascular system, which is responsible for transporting water and nutrients. researchgate.netnih.gov This disruption can involve damage to the xylem and phloem tissues, impairing the plant's ability to transport essential substances and leading to wilting and eventual death. nih.govnih.gov

Mechanisms in Non-Target Organisms

The extensive use of methyl (2,4-dichlorophenoxy)acetate, a derivative of the widely used herbicide 2,4-D, has raised concerns about its impact on organisms not targeted by its herbicidal action. researchgate.net The toxic effects of this compound extend to a variety of non-target species, including soil microbes, fish, invertebrates, and rodents, where it can lead to reduced growth rates, reproductive issues, and behavioral changes. researchgate.net The underlying molecular and cellular mechanisms of its toxicity are multifaceted and involve disruptions to fundamental biological processes.

Alteration of Cellular Membrane Integrity

Due to its lipophilic nature, the cellular membrane is a primary target for 2,4-D and its derivatives. nih.gov Exposure to this herbicide can lead to significant alterations in membrane structure and function. Studies on the fungus Umbelopsis isabellina have demonstrated that treatment with 2,4-D results in increased membrane permeability and decreased membrane fluidity. nih.govplos.org This is accompanied by changes in the lipid composition of the membrane, such as an increase in the level of linoleic acid and a higher phosphatidylethanolamine (B1630911) to phosphatidylcholine ratio. nih.gov In the exponential growth phase of this fungus, a notable increase in membrane fluidity was observed in cells treated with 2,4-D. nih.gov Furthermore, the use of the anionic fluorophore DiBAC4(3), which enters cells with depolarized membranes, revealed a higher fluorescence intensity in 2,4-D-treated fungal cells during the exponential growth phase, indicating a loss of membrane potential. nih.gov

Inhibition of Enzymatic Complexes (e.g., Electron Transfer, Oxidative Phosphorylation)

Methyl (2,4-dichlorophenoxy)acetate and its parent compound, 2,4-D, can interfere with crucial enzymatic activities, particularly those involved in cellular energy metabolism. Research has shown that 2,4-D can inhibit oxidative phosphorylation in mitochondria. researchgate.net Specifically, it has been suggested that 2,4-D can disrupt the mitochondrial transmembrane potential, leading to an inhibition of oxidative phosphorylation and a decrease in ATP levels. researchgate.net Studies in yeast have indicated that 2,4-D exposure leads to the upregulation of genes involved in mitochondrial oxidative phosphorylation, a metabolic process that generates reactive oxygen species. researchgate.net In mouse liver, 2,4-D has been shown to significantly increase the activity of lactate (B86563) dehydrogenase (LDH). nih.gov Another study on rat liver mitochondria found that the azo dye 2-methyl-4-dimethylaminoazobenzene inhibited both oxidation and phosphorylation, with a more pronounced effect on phosphorylation than on the oxidation of succinate (B1194679) or ascorbate. nih.gov This compound severely inhibited the oxidation of NAD+-linked substrates, with the site of inhibition identified between the dehydrogenase flavoprotein and ubiquinone. nih.gov

Induction of Reactive Oxygen Species and Oxidative Stress

A significant mechanism of toxicity for 2,4-D and its derivatives in non-target organisms is the induction of oxidative stress. researchgate.netplos.org This occurs through the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. researchgate.net In the fungus Umbelopsis isabellina, the presence of 2,4-D led to a decrease in catalase activity, an important antioxidant enzyme, which was associated with a higher amount of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation. nih.govplos.org Similarly, in adult zebrafish, exposure to 2,4-D increased catalase activity, suggesting a response to oxidative stress. researchgate.net Studies in pea plants have shown that high concentrations of 2,4-D lead to an over-accumulation of ROS, causing oxidative damage to proteins and membrane lipids. nih.gov This is supported by increased activities of enzymes that generate ROS, such as acyl-CoA oxidase (ACX), xanthine (B1682287) oxidase (XOD), and lipoxygenase (LOX). nih.gov In pancreatic β-cells, 2,4-D exposure has been shown to evoke the generation of ROS. nih.gov The herbicidal activity of 2,4-D itself has been linked to an increase in the production of ROS, leading to oxidative stress in the target weeds. researchgate.net

Mitochondrial Membrane Potential Changes and Apoptosis

Exposure to methyl (2,4-dichlorophenoxy)acetate can trigger programmed cell death, or apoptosis, through pathways involving the mitochondria. A key event in this process is the alteration of the mitochondrial membrane potential. researchgate.netnih.gov It is suggested that 2,4-D indirectly disrupts the mitochondrial transmembrane potential, leading to the opening of permeability transition pores and the release of cytochrome c. researchgate.net This release, in turn, activates caspases, which are enzymes that execute the apoptotic process. researchgate.net In pancreatic β-cells, 2,4-D exposure has been shown to cause a loss of mitochondrial membrane potential (MMP), an increase in cytosolic cytochrome c release, and changes in the expression of Bcl-2 family proteins, which regulate apoptosis. nih.gov These events are followed by an increase in apoptotic cells and the activation of caspase-3 and caspase-7. nih.gov The induction of oxidative stress appears to be a critical upstream event, as the antioxidant N-acetylcysteine could attenuate the 2,4-D-triggered loss of MMP and subsequent apoptosis. nih.gov

Effects on Lipid Metabolism

The impact of methyl (2,4-dichlorophenoxy)acetate extends to the broader landscape of lipid metabolism. In rats, exposure to 2,4-D has been shown to cause significant alterations in plasma lipid and lipoprotein concentrations. nih.gov Specifically, studies have reported significant increases in LDL cholesterol, total cholesterol, and triglyceride levels, along with decreases in HDL cholesterol levels in rats treated with 2,4-D. nih.govcdc.gov Furthermore, the fatty acid composition of the liver is significantly changed following 2,4-D exposure. nih.govresearchgate.net These changes in lipid profiles and metabolism are often accompanied by increased lipid peroxidation, indicating oxidative damage to lipids. nih.govresearchgate.net The disruption of lipid metabolism by 2,4-D may contribute to the development of vascular diseases at higher doses. nih.govresearchgate.net

Interactive Data Table: Effects of Methyl (2,4-dichlorophenoxy)acetate on Non-Target Organisms

OrganismParameterEffectReference
Umbelopsis isabellinaMembrane PermeabilityIncreased nih.govplos.org
Umbelopsis isabellinaMembrane FluidityDecreased nih.govplos.org
Umbelopsis isabellinaLinoleic Acid LevelIncreased nih.gov
Adult ZebrafishCatalase ActivityIncreased researchgate.net
Pea PlantsReactive Oxygen SpeciesOver-accumulation nih.gov
Pancreatic β-cellsMitochondrial Membrane PotentialDecreased nih.gov
Pancreatic β-cellsApoptosisIncreased nih.gov
RatsLDL CholesterolIncreased nih.govcdc.gov
RatsTotal CholesterolIncreased nih.govcdc.gov
RatsTriglyceridesIncreased nih.govcdc.gov
RatsHDL CholesterolDecreased cdc.gov

Ecotoxicology and Environmental Impact Assessment

Aquatic Ecotoxicity

The presence of Methyl (2,4-dichlorophenoxy)acetate and its primary metabolite, 2,4-D, in aquatic ecosystems can have significant impacts on non-target organisms. The ester forms are generally more toxic to aquatic life than the acid or salt forms. epa.gov

Algae, as the primary producers in many aquatic systems, are a crucial component of the food web. The effects of 2,4-D on algae are complex and can be both stimulatory and inhibitory. At low concentrations, 2,4-D can have a hormonal effect, stimulating the growth of some algal species, including both green and blue-green algae. nih.govjeb.co.in For instance, concentrations of 9.10⁻⁴ mM of 2,4-D were found to have the most stimulatory effect on the growth, protein, and pigment content of Chlorella vulgaris and Spirulina platensis. jeb.co.in However, at higher concentrations (e.g., 9.10⁻² mM), the same study observed an inhibitory effect on the growth of these species. jeb.co.in

Different algal species exhibit varying sensitivities. Studies have shown that heterotrophic taxa like Nitzschia, Euglena, and Chlamydomonas appear less affected by high concentrations of 2,4-D, while species such as Scenedesmus, Pediastrum, and Navicula are more sensitive even at low concentrations. nih.gov Research on a related methyl ester, dichlorprop-methyl (B166029) (2,4-DCPPM), revealed that the green alga Scenedesmus obliquus was more sensitive than Chlorella pyrenoidosa and Chlorella vulgaris. nih.gov The degradation of the herbicide by algae also varies, with Scenedesmus obliquus demonstrating a capacity to catalytically hydrolyze the ester to its more toxic acid metabolite. nih.gov

The impact on aquatic trophic levels is often indirect. By altering the abundance and composition of algal communities, the herbicide can affect organisms at higher trophic levels that depend on them for food. Furthermore, the intended herbicidal action of 2,4-D on aquatic vascular plants can lead to a loss of habitat and cover for fish and invertebrates, and the decomposition of dead plant matter can deplete dissolved oxygen, further stressing aquatic life. epa.govnih.gov

The toxicity of 2,4-D to aquatic fauna varies significantly depending on the chemical form of the herbicide and the species. Ester formulations, including Methyl (2,4-dichlorophenoxy)acetate, are generally considered slightly to highly toxic to fish and moderately toxic to aquatic invertebrates. epa.gov The acid and amine salt forms are typically classified as practically non-toxic to slightly toxic to fish. epa.gov

Acute toxicity is measured by the 96-hour lethal concentration (LC50) for fish and the 48-hour effective concentration (EC50) for invertebrates. For fish, LC50 values for 2,4-D and its derivatives can range widely. For example, the 96-hour LC50 for Rainbow Trout (Oncorhynchus mykiss) has been reported at values such as 250 mg/L for the acid form. Larval fish may be particularly vulnerable, with studies showing that exposure to 2,4-D can impair essential behaviors like prey capture in larval zebrafish and yellow perch, ultimately reducing survival. nih.gov

Aquatic invertebrates also show a range of sensitivities. Some esters are moderately toxic to freshwater invertebrates, which are a critical food source for many fish species. epa.gov For the cladoceran Daphnia magna, a common test organism, the 48-hour EC50 for 2,4-D acid has been reported to be greater than 100 mg/L. However, other invertebrates may be more sensitive.

Terrestrial Ecotoxicity

In terrestrial environments, Methyl (2,4-dichlorophenoxy)acetate can impact soil health, non-target plants, and wildlife.

Soil microorganisms are vital for nutrient cycling and soil fertility. The application of 2,4-D can cause notable changes in the composition and function of soil microbial communities. nih.gov The impact often depends on the herbicide concentration and soil type. researchgate.net For instance, in an acidic Oxisol soil, 2,4-D butyl ester was found to depress aerobic bacteria and actinomycete populations, while it promoted them in an alkaline Fluvo-aquic soil. researchgate.net

Some microbial populations are more sensitive than others. Fungi and autotrophic nitrifying bacteria have been shown to be more sensitive to 2,4-D esters, while heterotrophic nitrifying bacteria are less sensitive. researchgate.net However, there is considerable evidence that soil microbial communities can adapt to the presence of 2,4-D. Long-term exposure can lead to the selection and proliferation of microorganisms capable of degrading the herbicide, using it as a carbon source. conicet.gov.ar This biodegradation is a primary mechanism for the removal of 2,4-D from the environment. nih.gov Studies have identified various bacterial genera, such as Sphingomonas, Pseudomonas, and Cupriavidus, that are capable of degrading 2,4-D. nih.gov

As a selective herbicide, Methyl (2,4-dichlorophenoxy)acetate is designed to be highly toxic to broadleaf plants. Consequently, its primary environmental risk to non-target flora is the potential for spray drift or runoff to affect susceptible plants outside the intended treatment area. researchgate.netmst.dk Many valuable crops, ornamental plants, and native vegetation are highly sensitive to 2,4-D. This can lead to reduced plant diversity and changes in the community structure of natural habitats. researchgate.net

The herbicide mimics the plant growth hormone auxin, leading to uncontrolled, unsustainable growth and ultimately death in susceptible species. researchgate.net Even at sublethal doses, it can cause significant damage. Furthermore, metabolites of 2,4-D, such as 2,4-D-glutamic acid (2,4-D-Glu), have also been shown to inhibit plant growth by affecting root development. nih.gov

The effects of Methyl (2,4-dichlorophenoxy)acetate on non-target fauna vary widely among species. For birds, 2,4-D is generally considered moderately toxic to practically non-toxic. The acute oral LD50 for mallard ducks was reported to be greater than 1000 mg/kg for an amine salt formulation. nih.gov

Ecotoxicity Mitigation and Bioremediation Strategies

The environmental contamination by Methyl (2,4-dichlorophenoxy)acetate and its primary active form, 2,4-dichlorophenoxyacetic acid (2,4-D), has prompted the development of various mitigation and remediation technologies. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is considered a cost-effective and environmentally sound approach compared to traditional physicochemical methods. nih.govresearchgate.net Strategies primarily focus on enhancing the natural degradation processes, engineering potent microbial strains, and employing adsorbent materials to remove these compounds from soil and water.

Enhancement of Microbial Degradation

The primary mechanism for the breakdown of 2,4-D in the environment is through the enzymatic activities of soil and water microorganisms. nih.gov Numerous bacterial and fungal species have been identified that can utilize this herbicide as a source of carbon and energy. nih.govaloki.huacs.org Enhancing the activity of these indigenous microbial populations is a key strategy for in-situ bioremediation.

Research has shown that environmental conditions significantly influence the rate of microbial degradation. Optimal degradation of 2,4-D by bacterial strains typically occurs at a neutral to slightly alkaline pH (pH 7–8) and at temperatures between 30°C and 40°C. researchgate.netprakritimitrango.com Growth and degradation are significantly reduced in more acidic conditions (pH 5) or at lower and higher temperatures (20°C and 50°C). researchgate.netprakritimitrango.com For instance, the endophytic fungus Phomopsis sp. E41, isolated from common guava, demonstrated maximum biodegradation of a related phenoxy herbicide, MCPA, at 30°C and a pH of 6. aloki.hu

The addition of other substances can also stimulate the degradation process. For example, the presence of acetate (B1210297) in paddy soils was found to increase the degradation of 2,4-D by approximately fivefold. prakritimitrango.com Bioaugmentation, the process of adding cultured microorganisms to a contaminated site, can also significantly enhance degradation. In one study, introducing the bacterial strain Novosphingobium sp. DY4 into soil microcosms resulted in the near-complete elimination (96% efficiency) of 200 mg/L of 2,4-D within five to seven days. nih.gov

Several microbial genera are known for their potent 2,4-D degradation capabilities, including:

Bacteria: Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, and Ochrobactrum. nih.gov

Fungi: Mortierella, Umbelopsis, Aspergillus, and Penicillium. nih.gov

The degradation pathway is well-studied, particularly in Cupriavidus necator JMP134. It involves a series of enzymatic reactions encoded by tfd genes, which break down the 2,4-D molecule into intermediates that can enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cells. researchgate.netnih.gov

Table 1: Microbial Strains Involved in 2,4-D Degradation and Their Characteristics

Microbial Strain Type Key Characteristics Reference
Cupriavidus pinatubonensis BJ71 Bacterium Degraded 99% of 350 mg/L 2,4-D within 6 days; also degrades other herbicides like fluroxypyr. nih.gov
Novosphingobium sp. DY4 Bacterium Achieved 96% degradation of 200 mg/L 2,4-D in soil within 5-7 days. nih.gov
Phomopsis sp. E41 Fungus Isolated from guava; effectively degrades the related phenoxy herbicide MCPA. aloki.hu
Mortierella isabellina Fungus Showed superior performance in degrading 2,4-D among 90 fungal strains tested. nih.gov
Alcaligenes eutrophus JMP134 (now Cupriavidus necator) Bacterium A well-studied model organism for 2,4-D degradation; carries the degradative plasmid pJP4. nih.govresearchgate.net

Engineered Microbial Strains for Bioremediation

To overcome the limitations of naturally occurring microorganisms, such as slow degradation rates or narrow substrate specificity, researchers have turned to genetic engineering. Synthetic biology offers a powerful tool for creating microbial strains specifically designed for rapid and complete pollutant degradation. nih.gov

A significant breakthrough involves the engineering of Escherichia coli, a common and well-understood bacterium. nih.gov Scientists successfully reconstructed the complete 2,4-D degradation pathway, consisting of nine essential genes, within an E. coli strain. nih.gov This engineered bacterium demonstrated remarkable efficiency, capable of completely degrading 0.5 mM of 2,4-D within just six hours. nih.gov

Key features of this engineered strain include:

Complete Mineralization: The engineered E. coli could use 2,4-D as its sole carbon source, indicating that it breaks the herbicide down completely. nih.gov

Metabolic Integration: Isotope tracing methods confirmed that metabolites from the breakdown of 2,4-D were incorporated into the bacterium's central metabolic pathway (the tricarboxylic acid cycle). nih.gov

Enhanced Resilience: Scanning electron microscopy revealed that the engineered strain suffered less cellular damage from 2,4-D exposure compared to the wild-type strain. nih.gov

Practical Application: The engineered strain proved effective at rapidly remediating 2,4-D contamination in samples of natural water and soil. nih.gov

This approach of assembling pollutant metabolic pathways in a robust host organism like E. coli represents a promising strategy for developing highly efficient agents for bioremediation. nih.gov

Adsorption-based Remediation Approaches

In addition to biodegradation, adsorption is a widely used physicochemical method for removing herbicides like 2,4-D from water. nih.govnih.gov This process involves the binding of pollutant molecules to the surface of an adsorbent material. Recent research has focused on developing novel adsorbents with high surface areas and specific affinities for 2,4-D.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with exceptionally large surface areas, making them excellent candidates for adsorption. acs.orgnih.gov Several studies have demonstrated the effectiveness of various MOFs in capturing 2,4-D from aqueous solutions. acs.orgnih.govresearchgate.net

MIL-88(Fe)-NH2: This iron-based MOF was synthesized and showed satisfactory adsorption capacity and reusability for 2,4-D, even in environmental water samples. acs.org The adsorption mechanism involves a combination of hydrogen bonding, pore filling, π–π interactions between the MOF and the 2,4-D molecule, and electrostatic interactions. acs.org

MIL-53(Cr): This chromium-based MOF exhibited very fast adsorption of 2,4-D, with a much higher capacity than conventional adsorbents like activated carbon or zeolite. researchgate.net

UiO-66-NH2: This MOF was also found to be effective in removing 2,4-D from water. acs.orgnih.gov

A key advantage of MOFs is their potential for regeneration. The used adsorbent can often be washed with a simple solvent, releasing the captured 2,4-D and allowing the MOF to be used for multiple cycles. acs.orgresearchgate.net

Biochar: Biochar, a charcoal-like material produced from the pyrolysis of biomass (such as anaerobically digested sludge), is another effective and low-cost adsorbent. mdpi.com Using sludge-derived biochar not only helps in water remediation but also provides a sustainable solution for managing waste from wastewater treatment plants. mdpi.com In one study, biochar produced at 700°C (BC700) was tested for its ability to adsorb 2,4-D. mdpi.com

Table 2: Performance of Adsorbents for 2,4-D Removal

Adsorbent Material Type Maximum Adsorption Capacity (mg/g) Key Findings Reference
MgAl-LDH@Fe3O4 Magnetic Layered Double Hydroxide (B78521) 131.30 Optimal removal at pH 6.8; process is spontaneous. nih.gov
MIL-53(Cr) Metal-Organic Framework > Activated Carbon/Zeolite Very fast adsorption, completed within one hour. researchgate.net
BC700 Sludge-Derived Biochar 7.89 Adsorption is rapid, mainly occurring in the first 30 minutes. mdpi.com

These adsorption strategies, particularly with advanced materials like MOFs, offer a promising and efficient method for the rapid removal of Methyl (2,4-dichlorophenoxy)acetate and its derivatives from contaminated water sources. acs.org

Toxicological Research and Health Risk Assessment

Toxicokinetic and Toxicodynamic Studies

The toxicological impact of Methyl (2,4-dichlorophenoxy)acetate is fundamentally linked to the absorption, distribution, metabolism, and excretion of its active form, 2,4-D.

Following administration, Methyl (2,4-dichlorophenoxy)acetate is subject to absorption and subsequent hydrolysis to 2,4-D acid. nih.gov The parent acid, 2,4-D, can be absorbed into the body through various routes, including oral, inhalation, and dermal contact. researchgate.net Once absorbed, it distributes throughout the body without significant preferential accumulation in any specific organ. researchgate.net Research in rats has demonstrated the presence of 2,4-D in various tissues, including the liver, kidneys, and central nervous system. orst.edunih.gov In vivo studies have specifically shown that 2,4-D can bind to mitochondrial proteins in the liver of rats. 24d.info

The primary metabolic event for Methyl (2,4-dichlorophenoxy)acetate in the body is the rapid hydrolysis of its ester bond to yield 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov A study on the 2,4-D butyl ester in Wistar rats showed that it was quickly hydrolyzed to 2,4-D acid. nih.gov This resulting 2,4-D acid is largely resistant to further metabolic transformation in mammals. nih.gov

Excretion is the primary means of elimination. Regardless of the exposure route, 2,4-D is cleared from the body, primarily in the urine. nih.govnih.gov In humans, 2,4-D is excreted mostly unmetabolized with a reported half-life ranging from 10 to 33 hours. fao.org Similarly, a study in rats using the butyl ester of 2,4-D found that 95% of the administered dose was excreted in the urine as the free acid within 48 hours. nih.gov A small fraction, between 4.8% and 27% in humans, may appear as polar, acid-hydrolysable metabolites. nih.gov

The kidneys are the principal organ for the elimination of 2,4-D from the body. orst.edu Excretion is an active process mediated by the organic anion transport system in the proximal tubules of the kidney. orst.edunih.gov This transport mechanism is saturable, meaning that at high exposure levels, its capacity can be exceeded. nih.gov

Toxicity in rodents is typically observed at dose levels that are high enough to saturate this renal clearance mechanism (generally above 50 mg/kg/day). nih.gov When the clearance capacity is overwhelmed, the half-life of 2,4-D is prolonged, leading to increased systemic exposure and a greater potential for toxicity. nih.gov This saturation of renal clearance is a critical factor in the dose-dependent toxicity of the compound. orst.eduresearchgate.netca.gov

Organ-Specific Toxicity

At high doses that overwhelm the body's clearance mechanisms, 2,4-D exhibits toxicity in specific organs, most notably the liver and kidneys. orst.educa.gov

Exposure to high doses of 2,4-D has been shown to induce hepatotoxicity in animal models. nih.govca.gov Studies in rats have reported a range of effects on the liver.

Observed Hepatic Effects in Rats:

An increase in liver weight. scielo.brcdc.gov

Disruption of hepatic cords, focal necrosis, and vessel dilation. scielo.br

Cellular alterations including nuclear changes like pyknosis (nuclear shrinkage and condensation). scielo.brcdc.gov

Alterations in the activity of serum enzyme markers for liver function, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govresearchgate.net

Induction of oxidative stress, evidenced by increased lipid peroxidation and changes in antioxidant enzyme activities like catalase and glutathione (B108866) reductase. researchgate.netscielo.br

In vitro studies indicate that 2,4-D can bind to hepatic proteins, with a chemically reactive metabolite, 2,4-dichlorophenoxyacetyl-S-acetyl-CoA (2,4-D-CoA), proposed as a mediator of this effect. inchem.org

Table 1: Summary of Hepatic Effects of 2,4-D in Rat Studies

Generated html

The kidney is a primary target for 2,4-D toxicity, which is closely linked to its role as the main organ of excretion. orst.edu Toxic effects on the kidney are generally seen at high doses that saturate the renal organic anion transport system. orst.edunih.gov

Observed Renal Effects in Animal Models:

Increased kidney weight.

Histopathological damage, including degeneration of the proximal tubules, glomerular alterations, and vascular congestion. nih.gov

The appearance of pyknotic nuclei in renal cells.

Changes in plasma biomarkers of kidney function, such as increased urea (B33335) and creatinine (B1669602) levels. nih.govresearchgate.net

Induction of oxidative stress, demonstrated by a significant increase in kidney malondialdehyde (MDA) and altered activities of antioxidant enzymes like catalase and superoxide (B77818) dismutase.

Table 2: Summary of Renal Effects of 2,4-D in Rat Studies

Generated html

Thyroid Gland Effects

Limited but indicative evidence from animal studies suggests that exposure to 2,4-D, the parent compound of Methyl (2,4-dichlorophenoxy)acetate, can lead to adverse effects on the thyroid gland. nih.govcdc.gov Research has reported decreased serum levels of the thyroid hormones triiodothyronine (T3) and thyroxine (T4) in animals following oral exposure to 2,4-D. nih.govcdc.gov

A 2024 study analyzing Chinese and NHANES databases found a significant association between exposure to 2,4-D and hypothyroidism in male pesticide users. nih.gov The same study also reported a positive correlation between 2,4-D and free T3 levels. nih.gov Furthermore, a Bayesian kernel machine regression (BKMR) model showed that a mixture of pesticide metabolites, including 2,4-D, was negatively associated with FT4, TSH, and Tg. nih.gov In zebrafish larvae, exposure to 2,4-D has been shown to markedly decrease T4 immunoreactivity and impair thyroid gland function. mdpi.com

It is important to note that a weight-of-the-evidence evaluation concluded that 2,4-D is unlikely to disrupt endocrine pathways at dose levels below renal saturation, which are considered more relevant to human exposure levels. nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of Methyl (2,4-dichlorophenoxy)acetate and its parent compound, 2,4-D, has been a subject of ongoing research, with some conflicting results. nih.gov However, a body of evidence suggests that under certain conditions, these compounds can induce genetic damage. The International Agency for Research on Cancer (IARC) has noted that the evidence for 2,4-D being genotoxic is weak. nih.gov

DNA Damage and Strand Breaks

Research has demonstrated that 2,4-D can cause DNA damage and an increase in the frequency of DNA strand breaks. pjoes.com Studies using the comet assay on zebrafish larvae revealed that 2,4-D exposure alters DNA integrity. africaresearchconnects.comnih.govresearchgate.net In these studies, an induction of the p53 gene, which is involved in DNA repair and apoptosis, was observed. africaresearchconnects.comnih.gov Conversely, a decrease in the lig-4 gene, involved in DNA repair, was also noted. africaresearchconnects.comnih.gov

In rodent studies, acute inhalation exposure and chronic oral and inhalation exposure to 2,4-D were found to cause genotoxic effects, including DNA damage, regardless of the concentration. nih.gov Some pesticides have been shown to induce persistent double-strand breaks (DSBs) in human fibroblasts. mdpi.com

Chromosome Aberrations and Sister Chromatid Exchange

Studies have indicated that 2,4-D can induce chromosome aberrations and sister chromatid exchange (SCE). pjoes.com In vivo studies in mice have shown that oral administration of 2,4-D led to a significant increase in the percentage of chromosome aberrations in bone marrow and spermatocyte cells. nih.gov The same study also found that 2,4-D induced a dose-dependent increase in sperm head abnormalities. nih.gov

Furthermore, research on mice exposed in vivo to 2,4-D demonstrated a significant, dose-dependent increase in SCE in bone marrow cells. nih.gov A significant increase in SCE was also observed in the germ cells of mice treated with higher doses of 2,4-D. nih.gov It has been established that chemicals that induce chromosome aberrations also induce SCE. nih.gov

Homologous Recombination and A→G Mutation

The mutagenicity of 2,4-D has been linked to homologous recombination and A→G mutations. pjoes.com Research utilizing transgenic Arabidopsis thaliana demonstrated that 2,4-D had a significant effect on the frequency of homologous recombination. pjoes.com Specifically, at concentrations permissible in drinking water, 2,4-D was found to increase homologous recombination (A→G) by 2.85-fold. pjoes.com

Neurotoxicity Research

The neurotoxic potential of Methyl (2,4-dichlorophenoxy)acetate's parent compound, 2,4-D, has been documented in various studies. pjoes.com While alterations in the nervous system are generally observed at high doses that overwhelm renal clearance, evidence suggests that 2,4-D can be a neurotoxic agent. nih.gov

In vitro studies have shown that 2,4-D can be neurotoxic to midbrain dopaminergic (mDA) neurons, and the presence of glia cells enhances this neurotoxicity. mdpi.com Research on rats has indicated that 2,4-D exposure can lead to changes in neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576), and may cause behavioral effects. researchgate.net Specifically, subchronic exposure to 2,4-D was found to increase dopamine D2-type receptor density in certain brain regions of rats. researchgate.net

Mechanistically, it has been proposed that 2,4-D's neurotoxicity may involve the inhibition of microtubule assembly, which can lead to decreased neurite outgrowth and disorganization of the Golgi apparatus in cultured neurons. nih.gov

Immunotoxicity Research

The immunotoxicity of Methyl (2,4-dichlorophenoxy)acetate and its parent compound, 2,4-D, has been investigated, with current evidence suggesting a lack of significant immunotoxic effects at typical exposure levels. Animal studies have shown no evidence that 2,4-D in any of its forms activates or transforms the immune system. nih.gov The International Agency for Research on Cancer (IARC) has categorized the evidence that 2,4-D causes immunosuppression as moderate. nih.gov Other documented effects of 2,4-D include immunosuppressive properties. pjoes.comresearchgate.net

Reproductive and Developmental Toxicity Studies.researchgate.netcdc.gov

Parental Reproductive Effects

Research into the parental reproductive effects of Methyl (2,4-dichlorophenoxy)acetate and its parent compound, 2,4-D, has revealed several areas of concern. One study focusing on occupational exposure to 2,4-D indicated a potential for male reproductive problems, including instances of dead and malformed sperm. mt.gov In vitro studies on human spermatozoa have further elaborated on these findings, demonstrating that while 2,4-D did not affect sperm viability or spontaneous acrosome reactions, it did inhibit total and progressive motility in a dose-dependent manner. nih.govresearchgate.net The ability of sperm to penetrate viscous medium was also hampered. nih.govresearchgate.net

Animal studies provide additional insights. Exposure of adult male rats to a mixture containing 2,4-D resulted in testicular damage and a depletion of sperm cells. epa.gov Furthermore, lactational exposure to 2,4-D in rats led to a reduced growth rate in their offspring, suggesting an impact on maternal milk quality or nursing behavior. epa.govnih.gov Indeed, studies on maternal behavior in rats exposed to 2,4-D observed altered mother-pup interactions, specifically a reduction in nursing, retrieval, and licking of the pups. nih.gov

Table 1: Summary of Parental Reproductive Effects of 2,4-D

Endpoint Observed Effect Model System Citation(s)
Sperm Quality Dead and malformed sperm Humans (occupational exposure) mt.gov
Sperm Motility Dose-dependent inhibition of total and progressive motility Human spermatozoa (in vitro) nih.govresearchgate.net
Sperm Penetration Impaired ability to penetrate viscous medium Human spermatozoa (in vitro) nih.govresearchgate.net
Testicular Health Testicular damage and sperm cell depletion Adult male rats epa.gov
Maternal Behavior Reduced nursing, retrieval, and licking of pups Rats nih.gov
Lactation Reduced growth rate in offspring Rats epa.gov

Offspring Development and Survival

The developmental toxicity of 2,4-D has been identified as a significant concern, with studies reporting a range of adverse effects on offspring. researchgate.net Research has indicated that prenatal exposure to 2,4-D can lead to prolonged gestation periods and skeletal abnormalities. researchgate.net In animal studies, particularly in rats, prenatal exposure has been shown to be embryolethal and to induce urogenital malformations in the fetuses. nih.gov These kidney and urinary tract malformations are believed to be a contributing factor to an observed increase in postnatal death among the offspring. nih.gov

Studies in rats have also reported reduced litter sizes and an increase in fetal deaths following prenatal exposure to 2,4-D. epa.gov Specific malformations noted include issues with the urinary tract and the development of extra ribs. epa.gov In zebrafish embryos, exposure to 2,4-D resulted in a significant decrease in both survival and hatching rates. nih.gov The most frequently observed developmental defect in these embryos was pericardial edema. nih.gov

Table 2: Developmental and Survival Effects in Offspring Exposed to 2,4-D

Effect Model System Finding Citation(s)
Gestation and Skeletal General Prolonged gestation, skeletal abnormalities researchgate.net
Survival Rats Embryolethal, increased postnatal death nih.gov
Malformations Rats Urogenital malformations, urinary tract issues, extra ribs epa.govnih.gov
Litter Size Rats Reduced litter size, increased fetal deaths epa.gov
Survival and Hatching Zebrafish Embryos Decreased survival and hatching rates nih.gov
Developmental Defects Zebrafish Embryos Pericardial edema nih.gov

Endocrine-Related Effects.nih.gov

The endocrine system is a key target for the toxic effects of Methyl (2,4-dichlorophenoxy)acetate and its related compounds. researchgate.net Exposure to these chemicals may lead to oxidative stress and disruptions in the endocrine system, which can have significant impacts on human reproduction and development. researchgate.net One of the primary degradation products of 2,4-D is 2,4-dichlorophenol (B122985) (2,4-DCP), which has demonstrated estrogenic activity. nih.govnih.gov

In studies with male rats, administration of 2,4-DCP was found to alter sexual behavior, indicating an interference with hormonally regulated processes. nih.gov Chronic oral exposure to 2,4-D in animal studies has also been linked to adverse effects on the thyroid and adrenal glands. epa.gov Specifically, decreases in serum thyroid hormones have been reported in laboratory animals. cdc.gov Furthermore, research has shown that exposure to 2,4-D can diminish serum prolactin levels in dams. nih.gov

Carcinogenicity and Epidemiological Linkages.cdc.gov

Association with Specific Cancer Types

The potential carcinogenicity of 2,4-D has been a subject of extensive research and debate. nih.gov Epidemiological studies have suggested a possible link between exposure to 2,4-D and certain types of cancer, although the evidence is not always consistent. nih.govnih.gov

Some of the earliest suggestions of a link came from case-control studies in Sweden, which pointed to a positive association between exposure to chlorophenoxy herbicides, including 2,4-D, and soft tissue sarcoma (STS) and non-Hodgkin's lymphoma (NHL). 24d.info Subsequent case-control studies in Kansas and Nebraska also suggested an association between 2,4-D exposure and NHL. 24d.info However, other epidemiological cohort studies have generally not shown an increased risk of cancer, though limitations in study size and follow-up duration have been noted. 24d.info

More recent research has continued to explore these associations. Some studies have linked 2,4-D to an increased risk of prostate cancer among farmers and have found that increasing exposure levels are associated with higher odds of a prostate cancer diagnosis. researchgate.netresearchgate.netresearchgate.net Additionally, there is some evidence suggesting a potential role of 2,4-D in the development of small cell lung cancer (SCLC). nih.gov Animal studies have also reported increased incidences of certain cancers; for instance, male and female rats ingesting 2,4-D showed a higher rate of malignant neoplasms, including lymphosarcomas. nih.gov

Table 3: Reported Associations Between 2,4-D Exposure and Cancer Types

Cancer Type Study Type Finding Citation(s)
Soft Tissue Sarcoma (STS) Case-control (Sweden) Positive association suggested 24d.info
Non-Hodgkin's Lymphoma (NHL) Case-control (Sweden, Kansas, Nebraska) Positive association suggested 24d.info
Prostate Cancer Epidemiological Increased risk with higher exposure researchgate.netresearchgate.netresearchgate.net
Small Cell Lung Cancer (SCLC) Mechanistic Potential role in development nih.gov
Malignant Neoplasms (including Lymphosarcomas) Animal (Rats) Increased incidence with ingestion nih.gov

Long-term Health Impact Assessments.pjoes.com

Long-term exposure to 2,4-D has been associated with a range of health concerns beyond cancer. Chronic exposure may lead to damage to the liver and kidneys. researchgate.netpjoes.com Animal studies involving chronic oral exposure have reported adverse effects on the eyes, including cataracts and retinal degeneration. cdc.gov

The nervous system is another area where long-term impacts have been documented. pjoes.com Studies have noted that 2,4-D can cause an array of adverse effects on the nervous system, including disruptions to neurotransmitter activity and behavioral changes. nih.govpjoes.com Furthermore, there is evidence to suggest that 2,4-D may have immunotoxic effects. pjoes.com

Human Exposure Assessment Methodologies

The assessment of human exposure to chemical compounds is a critical component of toxicological research and health risk assessment. For methyl (2,4-dichlorophenoxy)acetate, which is closely related to its parent compound 2,4-dichlorophenoxyacetic acid (2,4-D), a variety of methodologies are employed to estimate the extent of human contact. These methods are broadly categorized into biomonitoring, external dose-based assessments, and evaluations of specific exposure scenarios.

Biomonitoring provides an integrated measure of the absorbed dose of a chemical from all potential pathways and routes of exposure. nih.gov For 2,4-D, biomonitoring is predominantly conducted through the analysis of urine samples, as the compound is primarily excreted unchanged in urine. nih.govnih.gov This makes urine an ideal matrix for assessing exposure. nih.govnih.gov While some kinetic studies have also looked at plasma concentrations, the ease of collection makes urine the more common choice. nih.gov

The immunochemical determination of 2,4-D in urine has been shown to be a simple, cost-effective, and non-invasive method for measuring human exposure. nih.gov Biomonitoring data for 2,4-D are available from numerous studies covering the general population, including children, as well as occupationally exposed groups like farm applicators and their families. nih.govnih.gov These studies are extensive, yet a comprehensive evaluation of the quality of the published data has highlighted variability in the documentation of sample contamination avoidance and analyte stability. researchgate.net

A review of 33 studies on urinary 2,4-D in populations not directly involved in herbicide application found that median and mean concentrations were similar across children, adults, and pregnant women, irrespective of geographical location. nih.gov These biomonitoring studies consistently show that background exposure to 2,4-D in the general population is typically low, often at or near the level of detection. 24d.info

Table 1: Selected Biomonitoring Studies on 2,4-D

PopulationMatrixKey FindingReference
General Population (U.S. and Canada)UrineExposures are below applicable exposure guidance values. nih.gov nih.gov
Agricultural PopulationsUrineExposures are below acceptable levels identified by the U.S. EPA. nih.gov nih.gov
Production Plant EmployeesUrineUrinary excretion increased during the work week and culminated on Friday. nih.gov nih.gov
General Population (Global Review)UrineConcentrations were orders of magnitude below US regulatory endpoints. nih.gov nih.gov

External dose-based assessments are a conventional approach to chemical exposure assessment. nih.gov This method relies on measuring or estimating the concentration of a chemical in various environmental media such as air, water, and food, or in consumer products. nih.govnih.gov These concentrations are then combined with assumptions about human contact rates to estimate external doses (e.g., ppm in the air) or intake rates (e.g., mg/kg/day ingested). nih.gov

For 2,4-D, external exposure can occur through several routes:

Inhalation of contaminated air. nih.gov

Consumption of food and water containing 2,4-D residues. nih.gov

Dermal contact with the substance during its application or by entering a recently treated area. nih.gov

A comparative analysis of external dose-based assessments and biomonitoring for 2,4-D revealed that the external dose-based methods consistently yield higher estimates of exposure and resulting hazard quotients. nih.gov This suggests that the assumptions used in external dose assessments for the registration process of 2,4-D are suitably conservative. nih.gov The reliability of these assessments is partly dependent on the accuracy of analytical data from environmental and biological samples, where concentrations in unpolluted environments can be near the limits of detection. nih.gov

Dietary exposure represents a potential pathway for the general population through the consumption of food and water contaminated with small residues of 2,4-D. nih.gov Studies have been conducted to assess the residues of 2,4-D derivatives, such as 2,4-D isooctyl ester, in crops like corn and soybeans. nih.gov One such study established a method to analyze terminal residues and found them to be below the limits of quantification at harvest, indicating a low health risk to consumers from dietary intake. nih.gov

Occupational exposure is most relevant for individuals involved in the manufacturing, formulation, handling, and application of 2,4-D. nih.govcdc.gov This group is likely to receive the highest exposures. nih.gov A five-year biological monitoring study of employees in a herbicide production plant measured urinary excretion of 2,4-D. nih.gov The study found that while estimated absorbed doses were generally well below 0.1 mg/kg body weight/day, this level was occasionally exceeded. nih.gov The research also indicated that dermal absorption, in addition to inhalation, likely plays a significant role in the total uptake of the herbicide in an occupational setting. nih.gov Occupational exposure levels are influenced by behaviors related to mixing, loading, application processes, and the use of personal protective equipment. 24d.info

Table 2: Exposure Scenarios and Key Findings

Exposure ScenarioPrimary Route of ExposurePopulation GroupKey Research FindingReference
DietaryIngestionGeneral PopulationTerminal residues in tested crops were below limits of quantification, suggesting low risk. nih.gov nih.gov
Occupational (Manufacturing)Dermal, InhalationChemical Industry WorkersDermal absorption is a significant contributor to total uptake; absorbed doses were mostly below 0.1 mg/kg/day. nih.gov nih.gov
Occupational (Application)Dermal, InhalationHerbicide ApplicatorsExposure is correlated with specific work practices and use of personal protective equipment. 24d.info 24d.info

Risk characterization is the process of estimating the likelihood of adverse effects occurring due to actual or predicted exposure to a chemical. libretexts.org This involves comparing exposure levels with health-based guidance values, such as a Reference Dose (RfD) or a Derived No-Effect Level (DNEL), to calculate a risk characterization ratio (RCR) or a hazard quotient. nih.govlibretexts.org An RCR greater than one suggests a potential concern that may require further assessment or risk management measures. libretexts.org

For 2,4-D, regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct human health risk assessments for registration review. regulations.gov These assessments evaluate hazard data and conduct dietary, residential, and occupational exposure assessments to estimate risks. regulations.gov The Agency for Toxic Substances and Disease Registry (ATSDR) derives Minimal Risk Levels (MRLs), which are estimates of daily human exposure to a substance that is unlikely to cause an appreciable risk of noncancerous adverse health effects over a specified duration of exposure. cdc.gov The MRLs are derived using the No-Observed-Adverse-Effect Level (NOAEL)/uncertainty factor approach and serve as screening tools for public health professionals. cdc.gov

The concept of Biomonitoring Equivalents (BEs) provides a framework for interpreting biomonitoring data within a risk assessment context. nih.govcapes.gov.br A BE is the concentration of a chemical in a biological medium (like urine) that is consistent with an existing exposure guidance value, such as an RfD. nih.govnih.gov By comparing measured biomarker concentrations to the BE, it is possible to assess whether exposures are within acceptable levels. nih.gov For 2,4-D, analysis has shown that biomonitoring data from both general and agricultural populations indicate exposures are below the acceptable levels set by regulatory agencies, with a significant margin of safety. nih.gov

Herbicide Resistance Mechanisms and Management Strategies

Evolution of Resistance in Weed Species

The first cases of resistance to 2,4-D were documented as early as 1957 in Daucus carota (wild carrot) and Commelina diffusa (spreading dayflower). mdpi.com Since then, the number of weed species exhibiting resistance to synthetic auxin herbicides has grown steadily. As of recent reports, 41 weed species across 22 countries have developed resistance to this class of herbicides. mdpi.com The evolution of resistance is a classic example of natural selection, where the intense pressure exerted by repeated herbicide applications favors the survival and reproduction of rare, naturally occurring individuals with traits that allow them to withstand the chemical's effects. nih.gov Initially, 2,4-D was considered a low-risk herbicide for resistance evolution due to its complex mode of action involving the plant's fundamental auxin signaling network. mdpi.comnih.gov However, the introduction of 2,4-D-resistant crops has increased its use, intensifying selection pressure and likely accelerating the emergence of new resistant weed biotypes. mdpi.comuwa.edu.au

Weed resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). growiwm.orgnih.gov While TSR involves modifications to the herbicide's specific molecular target, NTSR encompasses a variety of other strategies that prevent the herbicide from reaching its target at a lethal concentration. growiwm.orgnih.gov

Target-Site Resistance (TSR) Mechanisms

Target-site resistance to synthetic auxins like 2,4-D was long considered rare due to the complexity of the auxin perception and signaling pathway, which involves multiple protein families. mdpi.com However, recent research has identified specific genetic mutations that confer TSR. These mutations typically occur in the genes encoding the auxin co-receptors, which are essential components of the herbicide's site of action. nih.govpnas.org

Synthetic auxins work by binding to a receptor complex composed of an F-box protein (like TIR1/AFB) and an Aux/IAA co-receptor protein. This binding targets the Aux/IAA protein for degradation, leading to uncontrolled gene expression and plant death. pnas.orgpnas.org TSR mutations disrupt this process.

A significant discovery was an in-frame 27-base-pair deletion in the Aux/IAA2 gene in a resistant population of Sisymbrium orientale (Indian hedge mustard). pnas.orgbiorxiv.org This deletion removes nine amino acids from a critical region of the IAA2 protein, reducing its binding affinity for the receptor complex in the presence of 2,4-D. pnas.org This reduced binding prevents the degradation of the co-receptor, thereby blocking the downstream herbicidal effects and conferring resistance. pnas.org Similarly, mutations in other Aux/IAA genes, such as IAA16 in Bassia scoparia (kochia), have been shown to confer resistance to the synthetic auxin herbicide dicamba (B1670444), although this specific mutation did not grant cross-resistance to 2,4-D. biorxiv.org

Mutations in the TIR1/AFB family of receptor proteins can also lead to resistance. For instance, specific mutations in the AFB5 gene in Arabidopsis have been found to confer resistance to picolinate (B1231196) auxins, but not significantly to 2,4-D, demonstrating the chemical specificity of some TSR mechanisms. nih.govnih.gov The rarity of TSR to 2,4-D is partly explained by the fact that there are multiple potential target sites, including a family of auxin receptor proteins (TIR1 and AFB1–5), making it less likely for a single mutation to confer broad resistance. mdpi.com

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a diverse array of mechanisms that prevent a lethal dose of the herbicide from reaching its molecular target. nih.govwordpress.com These mechanisms are often more complex than TSR, can be controlled by multiple genes, and pose a greater challenge for management as they can confer cross-resistance to herbicides with different modes of action. nih.gov NTSR is now considered a common and significant threat in weed management. wordpress.com

Metabolic Detoxification (e.g., Cytochrome P450 Monooxygenases, Glycosyltransferases)

One of the most prevalent NTSR mechanisms is enhanced metabolic detoxification, where the resistant weed is able to rapidly break down the herbicide into non-toxic or less toxic compounds. growiwm.orgpesticidestewardship.org This process typically involves a multi-phase detoxification system.

Phase I: Enzymes such as cytochrome P450 monooxygenases (P450s) introduce a reactive group onto the herbicide molecule, often through hydroxylation. mdpi.comnih.gov Research has shown that P450s play a key role in 2,4-D resistance in several weed species. For example, in resistant Amaranthus tuberculatus (waterhemp), 2,4-D undergoes a rapid 5-hydroxylation reaction, a step not seen in susceptible plants. acs.orgnih.gov The involvement of P450s is often confirmed using inhibitors like malathion, which can synergize with 2,4-D and restore susceptibility in resistant plants. mdpi.com This P450-mediated metabolism has been identified as the sole resistance mechanism in Conyza species and a contributing factor in Amaranthus hybridus, Parthenium hysterophorus, and Papaver rhoeas. mdpi.com

Phase II: The modified herbicide is then conjugated with sugars (by glycosyltransferases) or other molecules. nih.gov In the case of resistant waterhemp, the hydroxylated 2,4-D is further conjugated to form a glucose metabolite and then a malonyl-glucose conjugate. acs.orgnih.gov These conjugation steps increase the water solubility of the molecule, making it less toxic and easier to sequester. acs.orgnih.gov Toxicological studies confirmed that these hydroxylated and conjugated metabolites have lost their herbicidal activity. acs.orgnih.gov

Weed SpeciesKey Enzymes InvolvedMetabolic PathwayReference
Amaranthus tuberculatus (Waterhemp)Cytochrome P450, GlycosyltransferasesHydroxylation of 2,4-D followed by glucose and malonyl-glucose conjugation. acs.org, nih.gov
Conyza canadensis (Horseweed)Cytochrome P450Enhanced metabolism via P450s. mdpi.com
Papaver rhoeas (Corn Poppy)Cytochrome P450Enhanced P450-based metabolism. mdpi.com

This table summarizes key findings on metabolic detoxification of 2,4-D in different weed species.

Reduced Herbicide Absorption and Translocation

For a foliar-applied herbicide like 2,4-D to be effective, it must be absorbed by the leaves and translocated via the phloem to its sites of action in the growing points of the plant. mdpi.com Some resistant weeds have evolved mechanisms to limit this movement.

Reduced translocation has been identified as a key resistance mechanism in several dicotyledonous weeds. mdpi.com In resistant biotypes of Raphanus raphanistrum (wild radish), researchers found that radio-labelled 2,4-D was largely retained in the treated leaf and not effectively transported throughout the plant, in stark contrast to susceptible plants where the herbicide moved freely. nih.govoup.com Similar findings of impaired translocation have been reported for resistant populations of Papaver rhoeas, Sisymbrium orientale, and Hirschfeldia incana. mdpi.com In H. incana, reduced translocation was identified as the sole mechanism of resistance. mdpi.com

The underlying cause of reduced translocation can be complex. In some cases, it may be linked to alterations in transporter proteins, such as ATP-binding cassette (ABC) transporters, which are involved in moving auxins and auxin-like molecules across cell membranes. oup.comresearchgate.net While less common, reduced absorption of the herbicide through the leaf cuticle has also been reported as a contributing factor to resistance in species like Glechoma hederacea (ground ivy). mdpi.com

Weed SpeciesPrimary MechanismNotesReference
Raphanus raphanistrum (Wild Radish)Reduced Translocation14C-2,4-D is retained in the treated leaf of resistant plants. nih.gov, oup.com
Hirschfeldia incana (Buchan weed)Reduced TranslocationIdentified as the only contributing resistance mechanism in the studied population. mdpi.com
Papaver rhoeas (Corn Poppy)Reduced Translocation & Enhanced MetabolismBoth mechanisms contribute to resistance in this species. mdpi.com
Amaranthus hybridus (Smooth Pigweed)Reduced Translocation & Enhanced MetabolismBoth mechanisms contribute to resistance in this species. mdpi.com

This table highlights weed species where reduced absorption or translocation contributes to 2,4-D resistance.

Alterations in Auxin Signaling Pathways

Since synthetic auxins hijack the plant's natural hormone signaling system, alterations within this pathway can lead to resistance. nih.govoup.com The herbicidal action of 2,4-D leads to a massive overproduction of ethylene (B1197577) and abscisic acid, which causes rapid, uncontrolled growth and eventual cell death. nih.govoup.com

Resistant plants may exhibit a dampened response to the herbicide. Studies have shown that resistant biotypes of several species produce significantly less ethylene than susceptible plants when treated with 2,4-D. mdpi.com This suggests an alteration in the perception of the herbicide or a block in the downstream signaling cascade that leads to ethylene synthesis. mdpi.com For example, differential perception of auxinic herbicides at the plasma membrane was identified as a potential resistance mechanism in Brassica kaber (wild mustard). oup.com In some resistant wild radish populations, evidence points towards mechanisms involving auxin signaling and plant defense genes rather than enhanced metabolism. uwa.edu.au These alterations mean that even if the herbicide reaches its target site, it fails to trigger the lethal cascade of events.

Herbicide Sequestration

Herbicide sequestration is a mechanism where the herbicide, or its metabolites, are compartmentalized and stored in locations within the cell where they cannot reach their target site, such as the cell vacuole or the apoplast (cell wall). pesticidestewardship.orgoup.com This process is often linked to metabolic detoxification, as the conjugated forms of the herbicide are more readily transported into the vacuole. oup.com

While direct evidence for sequestration as the primary mechanism of 2,4-D resistance is less common, it is considered a component of NTSR. oup.comfrontiersin.org The observed phenomenon of reduced translocation, where the herbicide is retained in the treated leaf, could be a result of efficient sequestration within the cells of that leaf, preventing its entry into the phloem for long-distance transport. oup.comfrontiersin.org This effectively isolates the herbicide, protecting the vital growing points of the plant from its toxic effects.

Genetic Basis of Resistance to Methyl (2,4-dichlorophenoxy)acetate

The evolution of resistance to synthetic auxin herbicides like Methyl (2,4-dichlorophenoxy)acetate, commonly known as 2,4-D, is a complex process rooted in the genetic makeup of weed populations. The selection pressure exerted by repeated herbicide applications favors the survival and reproduction of individuals with inherent traits that allow them to withstand the chemical's effects. These traits are underpinned by specific genetic mechanisms, including changes in gene expression and mutations in key genes involved in the herbicide's mode of action.

Gene Expression Changes and Gene Duplication

Alterations in the expression levels of certain genes can confer resistance to 2,4-D. Studies have shown that in response to 2,4-D, tolerant plants can exhibit changes in the transcription of various genes. For instance, in wheat, treatment with 2,4-D has been observed to induce genes involved in the phenylpropanoid pathway shortly after application. nih.gov In other cases, genes related to plant defense and peroxidase activity are upregulated. nih.gov

A comparative transcriptomic analysis between a 2,4-D-tolerant cotton line and its susceptible parent lines revealed significant differences in gene expression. frontiersin.org Several key components of the auxin-response pathway, including ubiquitin E3 ligase, Aux/IAA proteins, and ARF transcription factors, were significantly upregulated in the susceptible line compared to the tolerant line upon 2,4-D treatment. frontiersin.org Conversely, genes associated with herbicide metabolism, such as those encoding flavin monooxygenase and FAD-linked oxidase, showed increased expression in the tolerant line, suggesting a potential link between their expression and the ability to withstand the herbicide. frontiersin.org

Gene duplication, a phenomenon where a segment of DNA containing a gene is replicated, is another mechanism that can lead to herbicide resistance. While it is a well-documented mechanism for resistance to other herbicides like glyphosate, where duplication of the target site gene EPSPS has been observed in several weed species, its role in 2,4-D resistance is less commonly reported. nih.gov The primary resistance mechanisms for 2,4-D appear to be more frequently associated with mutations in target site genes or altered herbicide transport and metabolism.

Mutations in Key Genes (e.g., Aux/IAA co-receptor genes, ABCB-type auxin transporters)

Target-site resistance to 2,4-D often involves mutations in genes that are central to the auxin signaling pathway. Synthetic auxins like 2,4-D disrupt plant growth by overwhelming this pathway.

Aux/IAA Co-receptor Genes: A significant breakthrough in understanding 2,4-D resistance was the identification of mutations in the Aux/IAA gene family. These genes encode for transcriptional repressors that are key components of the auxin co-receptor complex. In a dicamba-resistant biotype of Kochia scoparia, a mutation in the KsIAA16 gene was identified that also conferred cross-resistance to 2,4-D and fluroxypyr. pnas.org This mutation alters the protein in a way that reduces its interaction with the auxin receptor in the presence of the herbicides, thereby diminishing the downstream herbicidal effects. pnas.org Similar gain-of-function mutations in Aux/IAA genes in Arabidopsis have also been shown to result in tolerance to dicamba, indicating the critical role of this gene family in auxin herbicide resistance. pnas.org

ABCB-type Auxin Transporters: Another key mechanism of resistance involves mutations affecting the transport of the herbicide within the plant. ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs) are crucial for auxin transport. oup.com Research on 2,4-D resistant wild radish (Raphanus raphanistrum) has shown that resistance is due to an inability to translocate the herbicide out of the treated leaf. oup.com This reduced translocation was not due to enhanced metabolism or sequestration but was consistent with an alteration in the activity of a plasma membrane ABCB-type auxin transporter. oup.com Applying inhibitors of ABCB transporters to susceptible plants mimicked the resistance phenotype, providing strong evidence for the role of these transporters in 2,4-D resistance. oup.com It is hypothesized that mutations in these transporter genes impair the loading of 2,4-D into the phloem for long-distance transport, thus protecting the plant's growing points. oup.comoup.com

Cross-Resistance Patterns with Other Herbicides

The evolution of resistance to one herbicide can sometimes confer resistance to other herbicides, a phenomenon known as cross-resistance. This is particularly relevant for herbicides that share a similar mode of action.

For Methyl (2,4-dichlorophenoxy)acetate, cross-resistance is commonly observed with other synthetic auxin herbicides. Studies have documented cross-resistance between 2,4-D and dicamba in multiple weed species, including Kochia scoparia, Papaver rhoeas (corn poppy), Amaranthus hybridus (smooth pigweed), and Parthenium hysterophorus (parthenium weed). pnas.orgmdpi.com In some instances, this cross-resistance is conferred by a single genetic mutation, such as the one found in the KsIAA16 gene in K. scoparia, which provides resistance to dicamba, 2,4-D, and fluroxypyr. pnas.org

However, the patterns of cross-resistance are not always consistent across all auxinic herbicides or weed populations. For example, research on 11 different 2,4-D resistant populations of wild radish found that while all were also resistant to dicamba, the level of resistance to each herbicide varied, suggesting that a consistent cross-resistance pattern does not always exist. uwa.edu.au A prickly lettuce (Lactuca serriola) biotype resistant to 2,4-D also showed cross-resistance to MCPA and dicamba. nih.gov In contrast, mutations in an Arabidopsis AFB protein (an auxin receptor) were found to confer resistance to the picolinate class of synthetic auxins but not to 2,4-D. nih.gov

The development of metabolic resistance, where weeds evolve the ability to rapidly detoxify the herbicide, can also lead to broad cross-resistance patterns. mdpi.com For instance, enhanced metabolism in A. hybridus and P. hysterophorus has been linked to cross-resistance between 2,4-D and dicamba. mdpi.com The presence of non-target-site resistance can confer resistance to herbicides with different sites of action, further complicating weed management.

Management Strategies for Resistance Mitigation

The growing problem of herbicide resistance necessitates a shift away from reliance on single herbicide solutions towards more diverse and sustainable weed management practices.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a comprehensive approach that combines multiple tactics to manage weed populations, thereby reducing the selection pressure for herbicide resistance. illinois.edu The goal of IWM is to make the agroecosystem less favorable for weeds while promoting crop competitiveness. illinois.edu Key components of an IWM program for mitigating resistance to Methyl (2,4-dichlorophenoxy)acetate include:

Crop Rotation: Rotating crops disrupts weed life cycles and allows for the rotation of herbicides with different modes of action. frontiersin.org This prevents the repeated use of the same herbicide on the same field year after year.

Use of Multiple Herbicide Modes of Action: Tank-mixing herbicides with different effective modes of action or using them in sequential applications can be more effective at controlling weeds and delaying resistance. growiwm.org

Cultural Practices: Practices that enhance crop competitiveness, such as planting cover crops, using narrow row spacing, and optimizing seeding rates, can help suppress weed growth. frontiersin.orgpsu.edu

Mechanical and Physical Control: Tillage, cultivation, and hand-weeding can be used to control weeds that escape herbicide applications, preventing them from setting seed. illinois.edu

Preventative Measures: Preventing the introduction and spread of weed seeds is a fundamental aspect of IWM. This includes cleaning farm equipment between fields and managing weeds in non-crop areas like fencerows and ditches. illinois.edu

Harvest Weed Seed Control (HWSC): This involves various techniques to capture and destroy weed seeds during the harvesting process, reducing the weed seed bank for the following season.

By integrating these diverse strategies, growers can reduce their reliance on any single weed control method, making the evolution of resistance less likely. illinois.edupsu.edu

Development of Novel Herbicide Formulations

The chemical industry is also responding to the challenge of herbicide resistance by developing new and improved herbicide formulations. For 2,4-D, a significant focus has been on reducing its potential for off-target movement through volatility and drift, which can lead to ineffective applications and increased selection pressure.

One such innovation is the development of Colex-D® technology , which features a new choline (B1196258) salt of 2,4-D. corteva.com.au This formulation is designed to have near-zero volatility and includes a proprietary drift reduction technology. corteva.com.au By minimizing off-target movement, these advanced formulations ensure that more of the active ingredient reaches the target weeds at the intended rate, which is crucial for effective control and for slowing the evolution of resistance.

Additionally, the development of herbicide-resistant crops, such as those with the Enlist® trait that confers tolerance to 2,4-D, is part of a broader strategy to provide growers with more options for post-emergence weed control. nih.gov However, it is widely recognized that the long-term sustainability of these technologies depends on their use within a robust IWM framework to prevent the rapid evolution of weeds resistant to these "new" herbicide options. pnas.orgmsu.edu The use of newly formulated three-way post-emergence herbicides is also an important strategy for achieving broader weed control and delaying resistance evolution. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analytical methods for methyl (2,4-dichlorophenoxy)acetate, providing the separation power needed to isolate the analyte from interfering substances.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and highly sensitive technique for the analysis of halogenated compounds like methyl (2,4-dichlorophenoxy)acetate. gcms.czthermofisher.com The ECD is particularly responsive to electrophilic substances, making it ideal for detecting the chlorinated structure of the analyte. gcms.cz

Official methods for the analysis of 2,4-D residues often involve their conversion to the methyl ester form, which is then analyzed by GC-ECD. nih.gov This approach offers excellent sensitivity, with detection limits often in the low parts-per-billion (ppb) range. For instance, in the analysis of soybean forage and grain, a detection limit of 0.05 ppm was achieved for the methyl ester of 2,4-D using a Hall conductivity detector, a similar selective detector. epa.gov

To ensure accurate identification, especially in complex matrices, a dual-column system with two different stationary phases can be employed for confirmation. scioninstruments.com This provides a higher degree of confidence in the analytical results.

Table 1: GC-ECD Method Parameters for Chlorinated Herbicides (as methyl esters)

Parameter Value
Columns Rtx®-CLPesticides2 (30 m, 0.32 mm ID, 0.25 µm) and Rtx®-CLPesticides (30 m, 0.32 mm ID, 0.32 µm)
Injection 1.0 µL splitless, 250 °C
Oven Program 35 °C (hold 4 min) to 250 °C at 15 °C/min (hold 5 min)
Carrier Gas Helium, constant flow (25 cm/sec)
Detector µ-ECD at 300 °C

Data sourced from Restek Corporation product information. gcms.cz

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers a powerful alternative for the analysis of methyl (2,4-dichlorophenoxy)acetate, particularly for samples that are not amenable to the high temperatures of GC or when derivatization is to be avoided. deswater.com HPLC methods typically utilize a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidified aqueous solution. deswater.comsemanticscholar.orgnih.gov

Detection is commonly achieved using a UV detector, with the wavelength set at the maximum absorbance of the analyte, which is around 230 nm or 283 nm for 2,4-D and its derivatives. semanticscholar.orgnih.gov The sensitivity of HPLC-UV methods can be enhanced through pre-concentration steps. For example, a salting-out assisted liquid-liquid extraction (SALLE) method achieved a limit of detection (LOD) of 0.004 µg/L and a limit of quantification (LOQ) of 0.01 µg/L for 2,4-D in water samples. deswater.com

Table 2: HPLC Method for the Determination of 2,4-D

Parameter Value
Column 100-5-C18 (250 mm × 4.6 mm)
Mobile Phase Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5 v/v/v)
Flow Rate 1 mL/min
Column Temperature 40°C
UV Detection Wavelength 283 nm
LOD 0.004 µg/L
LOQ 0.01 µg/L

Data from a study on 2,4-D residue analysis in water samples. deswater.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for the determination of methyl (2,4-dichlorophenoxy)acetate and its parent acid, 2,4-D. tdl.org This technique provides exceptional selectivity and sensitivity, allowing for the detection and quantification of trace levels of the analyte in complex matrices like food and environmental samples. tdl.orgepa.gov

LC-MS/MS methods typically employ a reversed-phase column and a mobile phase gradient of acetonitrile and water containing a modifier like acetic or formic acid. epa.govnih.gov The mass spectrometer is operated in negative ion mode, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). epa.gov Multiple reaction monitoring (MRM) is used to enhance selectivity, where specific precursor-to-product ion transitions for the analyte are monitored. epa.gov

A method for the determination of 2,4-D in drinking, ground, and surface water using LC-MS/MS achieved a limit of quantification (LOQ) of 0.10 µg/L. epa.gov Another study analyzing 2,4-D in urine reported a limit of quantitation of 6.46 ng/mL. nih.gov

Table 3: LC-MS/MS Parameters for 2,4-D Analysis in Water

Parameter Value
Column Synergi Hydro-RP (4.6 x 75 mm, 4-µm)
Mobile Phase A: Water with 0.1% acetic acid; B: Acetonitrile:Methanol (B129727) (80:20, v:v) with 0.1% acetic acid
Ionization Mode Negative-ion APCI
Detection Mode Multiple Reaction Monitoring (MRM)
LOQ 0.10 µg/L
LOD 0.03 µg/L

Information from a method validation report. epa.gov

Spectroscopic Techniques

While chromatography provides separation, spectroscopic techniques are essential for the identification and quantification of methyl (2,4-dichlorophenoxy)acetate.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of methyl (2,4-dichlorophenoxy)acetate shows characteristic absorption bands corresponding to the ester carbonyl group, the ether linkage, and the chlorinated aromatic ring. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information. The 13C NMR spectrum of 2,4-D shows the carboxylic carbon at a high chemical shift (around 168.7 ppm) and the methyl carbon at a low chemical shift (around 65.3 ppm). The aromatic carbons appear in the range of 114.8–152.9 ppm. mdpi.com

Mass spectrometry (MS), especially when coupled with GC or LC, is a powerful tool for both qualitative and quantitative analysis. The mass spectrum of methyl (2,4-dichlorophenoxy)acetate exhibits a characteristic fragmentation pattern that can be used for its unambiguous identification. restek.com

Bioanalytical Approaches

Bioanalytical methods, such as immunoassays, offer a rapid and cost-effective screening tool for the detection of 2,4-D and its derivatives. nih.gov These methods are based on the specific binding of antibodies to the target analyte.

An electrochemical immunoassay has been developed for the quantification of 2,4-D in soil extracts. nih.gov This competitive immunoassay utilizes an immobilized antigen on a screen-printed electrode. The extent of binding of a glucose oxidase-labeled antibody is measured amperometrically and is inversely proportional to the concentration of 2,4-D in the sample. nih.gov This method is capable of quantifying 2,4-D at the low parts-per-million (ppm) level. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to remove interfering components from the matrix and to concentrate the analyte before instrumental analysis. deswater.com For methyl (2,4-dichlorophenoxy)acetate and its parent acid, common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). semanticscholar.orgepa.gov

For water samples, acidification to a low pH is often the first step to protonate the acidic form of the herbicide, followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane. semanticscholar.orgspringernature.com SPE with cartridges such as Oasis MCX or HLB is also widely used for cleanup and pre-concentration. epa.govepa.gov For soil and sediment samples, extraction can be performed using methods like Soxhlet extraction or sonication with appropriate solvents. semanticscholar.orgresearchgate.net

Since 2,4-D is a polar and non-volatile compound, derivatization is often necessary for its analysis by gas chromatography. deswater.com The most common derivatization reaction is esterification to form the methyl ester, methyl (2,4-dichlorophenoxy)acetate. nih.gov While diazomethane (B1218177) has been traditionally used for this purpose, safer alternatives like trimethylsilyldiazomethane, boron trichloride/2-chloroethanol, and dimethylformamide dimethyldiacetal (Methyl-8) are now preferred. nih.govscioninstruments.comresearchgate.net Microwave-assisted derivatization can also be employed to reduce reaction times. nih.gov

Emerging Techniques in Environmental Monitoring

The detection and quantification of Methyl (2,4-dichlorophenoxy)acetate and its principal active form, 2,4-Dichlorophenoxyacetic acid (2,4-D), in environmental matrices are crucial for monitoring its distribution and persistence. While traditional chromatographic methods remain standard, a range of emerging techniques offers enhanced sensitivity, selectivity, and efficiency. scirp.org These novel approaches often focus on sophisticated sample preparation, advanced separation science, and innovative sensor technologies to overcome the challenges posed by complex environmental samples and the low concentrations at which these compounds may be present. nih.govnih.gov

Recent advancements have moved towards developing faster, more cost-effective, and field-deployable methods. researchgate.net These include novel extraction and preconcentration techniques that improve sample cleanup and analyte recovery, as well as highly specific biosensors and electrochemical sensors that offer rapid screening capabilities. scirp.orgnih.gov

Advanced Extraction and Microextraction Techniques

Effective environmental monitoring begins with robust sample preparation. Emerging extraction techniques aim to minimize solvent consumption, reduce sample handling time, and improve the selective isolation of target analytes from complex matrices like water and soil. researchgate.netnih.gov

Dispersive micro-solid phase extraction (D-μ-SPE) has been shown to be effective for 2,4-D. One method utilized a magnetic graphene oxide tert-butylamine (B42293) (GO/Fe3O4/TBA) nanocomposite as a sorbent for extracting 2,4-D from water and food samples before analysis by high-performance liquid chromatography (HPLC). nih.gov This technique demonstrated good recovery rates and low detection limits. nih.gov

Another promising method is salting-out assisted liquid-liquid extraction (SALLE). A validated SALLE-HPLC-UV method for water samples proved to be quick, accurate, and highly sensitive. deswater.com The optimization of parameters such as solvent type, pH, and salt concentration is critical to achieving high extraction efficiency. deswater.com Dispersive liquid-liquid microextraction (DLLME) is another technique that has been successfully coupled with methods like micellar electrokinetic chromatography (MEKC) for the analysis of phenoxy acid herbicides in environmental water samples. nih.gov

Molecularly imprinted polymers (MIPs) are gaining attention as highly selective sorbents for solid-phase extraction. mdpi.com MIPs are custom-made polymers with cavities that specifically recognize and bind to a target molecule, such as 2,4-D. This high selectivity allows for the effective cleanup and preconcentration of the analyte from complex samples, such as milk, prior to analysis by techniques like surface-enhanced Raman scattering (SERS) or liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com

Comparison of Advanced Extraction Techniques for 2,4-D

TechniqueCoupled Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Dispersive micro-solid phase extraction (D-μ-SPE)HPLCWater & Food0.007 µg/mL0.02 µg/mL88.0 - 94.0 nih.gov
Salting-out assisted liquid-liquid extraction (SALLE)HPLC-UVWater0.004 µg/L0.01 µg/L95.98 - 115 deswater.com
Dispersive liquid-liquid microextraction (DLLME)MEKCEnvironmental WaterNot ReportedNot ReportedNot Reported nih.gov
Molecularly Imprinted Polymer Solid Phase Extraction (MISPE)SERSSkimmed Milk0.006 ppm0.008 ppmNot Reported mdpi.com

Biosensors and Electrochemical Sensors

Biosensors represent a significant leap forward for in-situ and rapid environmental screening. nih.gov Genetically-engineered whole-cell biosensors have been developed for the detection of 2,4-D. For instance, a biosensor using Agrobacterium tumefaciens was constructed based on a specific regulator and a reporter gene. nih.govresearchgate.net This biosensor demonstrated high stability and a detection limit of 1.56 μM for 2,4-D, showing promise as an inexpensive and easy-to-use tool for screening environmental contamination without significant interference from other compounds in the sample. nih.govresearchgate.net

Electrochemical methods offer another avenue for sensitive detection. While 2,4-D itself may be electroinactive, it can be converted to an electroactive form, such as nitrated 2,4-D, which can then be determined using techniques like differential pulse polarography. researchgate.net This approach has been applied to soil samples, offering high sensitivity with a detection limit for the nitrated form of 5 μg L-1. researchgate.net The development of novel composite materials, such as those incorporating metal oxides and graphene, is also paving the way for new electrochemical sensors with enhanced active sites and electron-transfer efficiency for various pesticides. nih.gov

Performance of Emerging Sensor Technologies for 2,4-D

Sensor TypeSensing PrincipleDetection LimitKey FeaturesReference
Whole-Cell BiosensorGenetically-engineered Agrobacterium tumefaciens with FGE-sulfatase reporter1.56 µMHigh stability, inexpensive, simple to use nih.govresearchgate.net
Electrochemical SensorDifferential pulse polarography of nitrated 2,4-D5 µg L⁻¹ (for nitrated form)High sensitivity and selectivity researchgate.net

Structure Activity Relationships Sars and Analog Design

Correlation of Structural Features with Auxinic Activity

The herbicidal activity of Methyl (2,4-dichlorophenoxy)acetate stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). nih.gov The specific arrangement of its chemical groups is critical for this activity. Structure-activity relationship (SAR) studies on a variety of 2,4-D analogues have elucidated the key molecular features necessary for auxinic effects. nih.govresearchgate.net

A crucial element for high auxinic activity is the presence of a halogen atom, typically chlorine, at the 4-position of the phenoxy ring. nih.govresearchgate.net The presence of a halogen at the 3-position is tolerated but generally leads to diminished activity. nih.govresearchgate.net The substitution at the 2-position, along with the 4-position, defines the characteristic structure of 2,4-D and its derivatives.

Modifications to the carboxylic acid side chain also significantly influence activity. A small substitution on the carboxylate chain, such as a methyl or ethyl group, is generally well-tolerated. researchgate.net Furthermore, extending the carboxylate chain by an even number of carbons can maintain auxinic activity, whereas an extension by an odd number of carbons tends to reduce it. nih.gov The auxinic activity of most 2,4-D analogues shows a strong correlation with their ability to bind to the TIR1/AFB auxin co-receptor complex, which is essential for initiating auxin-mediated responses in plants. nih.gov

A study of forty 2,4-D analogues provided the following data on their relative auxinic activity, which is often assessed through assays such as root growth inhibition. nih.govresearchgate.net

Table 1: Auxinic Activity of Selected 2,4-D Analogues

Compound Substitution on Phenoxy Ring Side Chain Modification Relative Auxinic Activity
2,4-D 2,4-dichloro Acetic acid High
4-chlorophenoxyacetic acid (4-CPA) 4-chloro Acetic acid High
2,4-Dibromophenoxyacetic acid 2,4-dibromo Acetic acid High
2-Methyl-4-chlorophenoxyacetic acid (MCPA) 2-methyl, 4-chloro Acetic acid High
3,4-Dichlorophenoxyacetic acid 3,4-dichloro Acetic acid Reduced
2,4-Dichlorophenoxypropionic acid 2,4-dichloro Propionic acid High
2,4-Dichlorophenoxybutyric acid 2,4-dichloro Butyric acid High (converted to 2,4-D in planta)
2,4-Dichlorophenoxyvaleric acid 2,4-dichloro Valeric acid Reduced

Design and Synthesis of Analogues for Enhanced Efficacy or Reduced Toxicity

The design and synthesis of analogues of Methyl (2,4-dichlorophenoxy)acetate are driven by the goals of enhancing herbicidal efficacy, improving selectivity for target weeds, and reducing toxicity to non-target organisms and the environment. Research has explored various modifications to the parent 2,4-D molecule to achieve these aims.

One approach involves the synthesis of novel ester derivatives. A clean and solventless method for preparing 2,4-D esters utilizes micro-particulate inorganic materials like silica, clays, and zeolites as solid supports. rsc.org This method, which can be enhanced by microwave assistance, results in the 2,4-D ester being adsorbed onto the support material, creating a partially formulated product that can be applied directly, thereby minimizing the use of hazardous organic solvents. rsc.org

Another strategy focuses on creating controlled-release formulations to prolong the herbicide's activity and reduce its environmental impact. One such novel formulation involves chemically bonding (2,4-dichlorophenoxy)acetic acid to biodegradable (R,S)-3-hydroxybutyric acid oligomers. researchgate.net This is achieved through the ring-opening polymerization of β-butyrolactone initiated by the potassium salt of 2,4-D. The resulting product is a mixture of functional oligomers that slowly release the active herbicide. This controlled release can lead to a reduction in the required application rate and minimize the risk of water contamination. researchgate.net

Furthermore, modifications to the chemical structure are aimed at improving the physicochemical properties of the compound. For instance, the synthesis of sulfated ceria (CeO2) materials has been shown to enhance the photocatalytic degradation of 2,4-D. mdpi.com This suggests that designing analogues or formulations that are more susceptible to environmental degradation could reduce their persistence.

Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological and toxicological effects of chemicals based on their molecular structures. researchgate.netnih.gov In ecotoxicology, QSARs are valuable for estimating the potential environmental hazards of compounds like Methyl (2,4-dichlorophenoxy)acetate and its analogues, often before they are synthesized, thus aiding in the design of safer chemicals. researchgate.net

For pesticides, including phenoxy herbicides, QSAR models have been developed to predict their effects on various non-target organisms such as fish, algae, and soil microorganisms. nih.gov These models typically use molecular descriptors that quantify various aspects of the chemical's structure, such as its hydrophobicity (often represented by the logarithm of the octanol-water partition coefficient, log P or log K_ow), electronic properties, and steric features. nih.govnih.gov

The toxicity of many organic compounds to aquatic organisms can be reasonably predicted using QSARs based on log P. nih.gov For herbicidal compounds, QSAR models for algal toxicity often incorporate descriptors related to their interaction with the electron transport chain in photosystem II. nih.gov The development of robust QSAR models relies on large datasets of chemicals with known toxicities and follows strict guidelines for validation to ensure their predictive power. nih.gov

While a specific QSAR model solely for Methyl (2,4-dichlorophenoxy)acetate is not detailed in the provided search results, the principles of QSAR are broadly applicable. For instance, a consensus QSAR modeling approach for organic chemicals against the alga Pseudokirchneriella subcapitata utilized 2D descriptors with defined physicochemical meanings to predict effective concentrations for growth inhibition. nih.gov Such models can be used for data gap filling for new or untested organic chemicals, provided they fall within the model's applicability domain. nih.govnih.gov

Impact of Isomers and Esters on Biological Activity

The biological activity of (2,4-dichlorophenoxy)acetic acid derivatives is significantly influenced by the specific ester form and the presence of stereoisomers.

Different ester forms of 2,4-D exhibit varying degrees of toxicity to non-target organisms. Generally, ester formulations are more toxic to fish and aquatic invertebrates than the salt or acid forms. epa.govfao.orgjuniperpublishers.com For example, acute toxicity tests with Daphnia magna showed a 48-hour LC50 value of 5.2 mg/L for an isooctyl ester, while the value for the dimethylamine (B145610) (DMA) salt was 184 mg/L. fao.org Similarly, 96-hour LC50 values for fish are typically lower for ester forms compared to the acid or salt forms. fao.org The ester forms are readily absorbed through the foliage of plants, while the salt forms are more easily taken up by the roots. mt.gov In the environment, esters of 2,4-D are hydrolyzed to the parent 2,4-D acid. fao.org

The presence of a chiral center in some 2,4-D analogues can lead to stereoisomerism, where the different enantiomers can have distinct biological activities. For instance, a study on 2,4-D ethylhexyl ester revealed that the S-enantiomer had significantly higher herbicidal efficacy against sensitive weed species compared to the R-enantiomer. researchgate.net However, this stereoselectivity was not observed in crops or non-sensitive weeds. The degradation kinetics in maize and flixweed did not show a substantial difference between the R- and S-enantiomers. researchgate.net This highlights that the biological impact of a phenoxy herbicide can be highly dependent on the specific isomer used.

Table 2: Ecotoxicity of Different Forms of 2,4-D

Organism Form of 2,4-D Endpoint Toxicity Value (mg/L)
Daphnia magna (Water flea) Isooctyl ester 48-h LC50 5.2 fao.org
Daphnia magna (Water flea) Dimethylamine salt 48-h LC50 184 fao.org
Daphnia magna (Water flea) Ethylhexyl ester 21-day NOEC 0.0015 fao.org
Daphnia magna (Water flea) Dimethylamine salt 21-day NOEC 27.5 fao.org
Fish (general) Isooctyl ester 96-h LC50 5-10 fao.org
Fish (general) 2,4-D acid 96-h LC50 200-400 fao.org
Fish (general) Diethanolamine salt 96-h LC50 250-500 fao.org
Skeletonema costatum (Alga) Ethylhexyl ester 5-day EC50 0.23 fao.org
Anabaena flosaquae (Alga) Dimethylamine salt 5-day EC50 153 fao.org
Lemna gibba (Duckweed) Ethylhexyl ester 14-day EC50 0.5 fao.org
Lemna gibba (Duckweed) 2,4-D acid 14-day EC50 3.3 fao.org

Future Research Directions and Unresolved Challenges

Elucidation of Complete Molecular Mechanisms in Non-Target Organisms

While the herbicidal action of Methyl (2,4-dichlorophenoxy)acetate in target plants is well-understood, its molecular effects on non-target organisms remain a significant area of investigation. Future research must focus on fully elucidating the complete molecular mechanisms of toxicity in a wide range of non-target species, including aquatic life, soil microorganisms, and wildlife. Studies have indicated that the compound can act as a cytotoxic and potentially genotoxic agent, inducing chromatin and chromosome abnormalities. researchgate.net Furthermore, evidence suggests it may function as an endocrine disruptor, capable of affecting developmental processes even at low concentrations. researchgate.net For instance, its metabolite, 2,4-dichlorophenol (B122985), has been shown to exhibit estrogenic endocrine disruptor activity by altering male rat sexual behavior. mdpi.com Research has also pointed to the potential for this herbicide to cause toxic and genotoxic effects in fish, leading to nuclear abnormalities and DNA damage. nih.gov A deeper understanding of these molecular pathways is crucial for assessing the full ecological impact of this herbicide.

Deeper Understanding of Gene Transfer in Microbial Degradation

The microbial degradation of Methyl (2,4-dichlorophenoxy)acetate is a key process in its environmental dissipation. This degradation is often facilitated by specific genes, such as the tfd (2,4,5-trichlorophenoxyacetic acid degradation) gene clusters, which are frequently located on mobile genetic elements like plasmids. nih.gov A critical area for future research is to gain a deeper understanding of the mechanisms of gene transfer, particularly horizontal gene transfer (HGT), in the dissemination of these degradation capabilities among microbial communities. nih.gov Plasmids, such as the well-studied pJP4, are known to be broad-host-range and conjugative, allowing for their transfer between different bacterial species. nih.govasm.org More recent discoveries of megaplasmids, like pM7012, further highlight the mobility of these genetic elements across various bacterial species and geographical locations. nih.gov Unraveling the dynamics of plasmid transfer and the evolution of these tfd gene clusters will provide valuable insights into the natural attenuation of this herbicide in the environment and may inform strategies for enhancing bioremediation. nih.gov

Comprehensive Assessment of Long-Term Environmental and Health Impacts

The long-term consequences of widespread Methyl (2,4-dichlorophenoxy)acetate use on both environmental and human health require comprehensive and ongoing assessment. While it is considered to have a relatively short half-life in soil and water, its residues can persist under certain conditions, posing long-term risks. researchgate.netjuniperpublishers.com There is a need for more extensive long-term monitoring studies to evaluate its impact on biodiversity and ecological stability. rug.nl

From a human health perspective, numerous epidemiological studies have investigated the association between exposure to this herbicide and various chronic health issues. cdc.gov Concerns have been raised regarding its potential link to an increased risk of non-Hodgkin's lymphoma, particularly in highly exposed individuals. nih.gov Furthermore, long-term exposure has been associated with a higher risk of other health problems, including diabetes, heart disease, and circulatory issues. researchgate.net It has also been documented to have teratogenic, neurotoxic, immunosuppressive, and hepatotoxic effects. researchgate.net Continued research is essential to clarify these associations and understand the full spectrum of potential long-term health impacts.

Addressing Gaps in Resistance Mechanism Knowledge

The evolution of herbicide resistance in weeds is a significant challenge in agriculture. While resistance to Methyl (2,4-dichlorophenoxy)acetate has been less common than with other herbicide classes, its increasing use is intensifying selection pressure. researchgate.net Future research must address the existing gaps in our knowledge of resistance mechanisms. Resistance can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov

TSR involves mutations in the target site of the herbicide, which for auxinic herbicides like Methyl (2,4-dichlorophenoxy)acetate, involves the auxin signaling pathway, including proteins like TIR1/AFB and Aux/IAA. core.ac.uknih.gov NTSR mechanisms are more complex and can involve reduced herbicide uptake and translocation, enhanced metabolic detoxification, or sequestration of the herbicide. nih.govwordpress.comscielo.br Understanding the specific genetic and biochemical bases of both TSR and NTSR is crucial for developing effective resistance management strategies.

Development of Sustainable Remediation Technologies

Developing sustainable and cost-effective technologies for the remediation of soil and water contaminated with Methyl (2,4-dichlorophenoxy)acetate is a critical research priority. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is a promising and environmentally friendly approach. nih.govresearchgate.netmdpi.com This can be enhanced through techniques like bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to encourage native microbial activity). Phytoremediation, the use of plants to remove or degrade contaminants, also offers a green solution. worldbiologica.com

In addition to biological methods, advanced oxidation processes (AOPs) have shown high efficiency in degrading this herbicide. nih.gov These technologies, which include ozonation, photocatalysis, and Fenton processes, utilize highly reactive hydroxyl radicals to break down the compound. nih.govgnest.orgresearchgate.netmdpi.com Future research should focus on optimizing these technologies, potentially through combined approaches, to develop practical and sustainable solutions for environmental cleanup.

Advanced Predictive Modeling for Ecotoxicity and Risk Assessment

To better anticipate and manage the environmental risks associated with Methyl (2,4-dichlorophenoxy)acetate, there is a need for more advanced predictive models for ecotoxicity and risk assessment. These models can help to estimate the potential effects of the herbicide on various organisms and ecosystems, particularly where experimental data is limited. Probabilistic risk assessment (PRA) is a valuable tool that incorporates variability and uncertainty into the assessment process, providing a more complete characterization of potential risks. taylorfrancis.comepa.govepa.gov By considering a range of possible outcomes and their likelihoods, PRA can help to identify more sensitive populations and lifestages. epa.gov Further development and application of such models will enhance the scientific foundation for regulatory decision-making and promote more effective environmental protection.

Research on Adaptation and Evolution of Organisms to Methyl (2,4-dichlorophenoxy)acetate Exposure

Understanding how organisms adapt and evolve in response to long-term exposure to Methyl (2,4-dichlorophenoxy)acetate is a key area for future research. This includes not only the evolution of resistance in target weed populations but also the adaptation of non-target organisms, such as soil and aquatic microbial communities. The development of resistance in weeds is a clear example of evolution in action, driven by the strong selective pressure of herbicide application. researchgate.netmdpi.com Research into the genetic basis of this resistance can provide insights into the evolutionary processes involved. Furthermore, studying how microbial communities in contaminated environments adapt to metabolize the herbicide can reveal novel degradation pathways and the evolutionary dynamics of catabolic genes and plasmids. nih.gov This knowledge is fundamental to predicting the long-term ecological consequences of its use and for harnessing evolutionary processes for bioremediation purposes.

Exploration of Potential for Beneficial Applications Beyond Herbicidal Use (e.g., Biostimulant)

While Methyl (2,4-dichlorophenoxy)acetate is primarily recognized for its herbicidal properties, a growing body of research indicates that at sublethal concentrations, this and similar auxin-mimicking compounds can elicit stimulatory effects on plant growth and development. This phenomenon, known as hormesis, presents a compelling avenue for future research into the potential application of Methyl (2,4-dichlorophenoxy)acetate as a biostimulant. Biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality.

The investigation into the biostimulant potential of Methyl (2,4-dichlorophenoxy)acetate is rooted in its mode of action as a synthetic auxin. mt.gov Natural auxins are a class of plant hormones that play a crucial role in regulating numerous aspects of plant growth, including cell elongation, division, and differentiation. mt.gov At high concentrations, synthetic auxins like 2,4-D and its esters overwhelm the plant's hormonal pathways, leading to uncontrolled growth and eventual death, which is the basis of their herbicidal activity. mt.gov However, at low concentrations, they can supplement or modulate the endogenous auxin activity, potentially leading to beneficial physiological responses.

Detailed Research Findings:

Several studies have explored the hormetic effects of 2,4-D, the parent acid of Methyl (2,4-dichlorophenoxy)acetate. These studies provide a foundational understanding that likely extends to its ester derivatives.

Seed Germination and Seedling Growth: Research has demonstrated that low doses of 2,4-D can stimulate the germination and early growth of various plant species. For instance, a study on maize (Zea mays) seedlings originating from aged seeds found that treatment with homeopathic potencies of 2,4-D stimulated growth by improving the conversion of substances from the seed reserve. Another study reported that hormetic concentrations of 2,4-D could increase the germination ability and subsequent seedling growth of maize. researchgate.net Specifically, for seeds with an initial germination rate below 10%, germination more than doubled, while for seeds with an initial germination rate over 90%, the increase was around 2%. researchgate.net This was accompanied by a significant increase in the fresh weight of roots (up to 90%) and shoots (up to 49%). researchgate.net

Plant Growth Regulation in Tissue Culture: In the realm of plant tissue culture, 2,4-D and its derivatives are widely used as synthetic auxins to induce cell division and differentiation. At low concentrations, these compounds are instrumental in the formation of callus, which is an undifferentiated mass of plant cells that can be used to regenerate whole plants. This application is a clear demonstration of the growth-promoting capabilities of these compounds at non-herbicidal doses. The specific concentration required for optimal callus induction varies depending on the plant species and the type of explant used.

Induction of Flowering: There is evidence to suggest that low concentrations of 2,4-D can be used to induce flowering in certain plant species that are otherwise difficult to breed. One study on sweet potato landraces found that all plants sprayed with 2,4-D at concentrations of 100, 300, and 500 ppm initiated buds and set flowers, while the unsprayed control plants did not flower at all. researchgate.net The lowest concentration of 100 ppm was suggested to be close to the optimal concentration for flower induction in this context. researchgate.net

Hormetic Effects on Crop Yield: Studies on cotton have shown that the application of sub-lethal doses of 2,4-D can lead to increased productivity. One experiment demonstrated that applying 2,4-D at rates up to 1.75 g a.e. ha-1 resulted in an increase in seed cotton productivity for two different cultivars. scispace.com

It is important to note that much of the existing research has been conducted with the acid or amine salt formulations of 2,4-D. While the fundamental auxin-mimicking activity is shared across different forms of the molecule, the ester forms, such as Methyl (2,4-dichlorophenoxy)acetate, are known to have different physical and chemical properties, including increased lipid solubility, which can affect their uptake and activity in plants. bayer.us24d.infopurdue.edu Therefore, direct investigation into the biostimulant effects of Methyl (2,4-dichlorophenoxy)acetate is crucial.

Table 1: Observed Hormetic Effects of 2,4-D Formulations on Plant Growth Parameters

Plant Species2,4-D ConcentrationObserved Biostimulant EffectReference
Maize (Zea mays)Hormetic dilutionsIncreased germination and seedling growth researchgate.net
Cotton (Gossypium hirsutum)Up to 1.75 g a.e. ha-1Increased seed cotton productivity scispace.com
Sweet Potato (Ipomoea batatas)100 ppmInduction of flowering researchgate.net

Unresolved Challenges and Future Research Directions:

The exploration of Methyl (2,4-dichlorophenoxy)acetate as a biostimulant is still in its nascent stages, with several key challenges and research questions to be addressed:

Dose-Response Optimization: A critical challenge is to determine the precise concentration range at which Methyl (2,4-dichlorophenoxy)acetate exhibits biostimulant effects for different crop species and under various environmental conditions. The transition from a beneficial to a phytotoxic effect can be narrow, necessitating meticulous dose-response studies.

Formulation-Specific Effects: Future research must focus specifically on the methyl ester form to delineate its biostimulant properties from those of the acid and other ester or salt formulations. Comparative studies are needed to understand how the chemical form influences uptake, translocation, and physiological activity at low concentrations.

Mechanism of Action as a Biostimulant: While the auxin-mimicking nature of the compound provides a general framework, the specific molecular and physiological mechanisms underlying its biostimulant effects are not fully understood. Research should delve into its impact on gene expression, enzyme activity, and hormonal crosstalk at hormetic doses.

Interaction with Other Agricultural Inputs: It is important to investigate how Methyl (2,4-dichlorophenoxy)acetate, when used as a biostimulant, interacts with other agricultural inputs such as fertilizers, pesticides, and other biostimulants. Synergistic or antagonistic effects could significantly influence its practical application.

Long-Term and Environmental Impact: The long-term effects of repeated low-dose applications on soil health, microbial communities, and non-target organisms need to be thoroughly evaluated to ensure the sustainability of this potential application.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl (2,4-dichlorophenoxy)acetate?

The synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with methanol. A standard method includes refluxing 2,4-D with methanol and concentrated sulfuric acid as a catalyst for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . Key parameters include:

  • Catalyst : Sulfuric acid (1 mL per 0.01 moles of 2,4-D).
  • Solvent : Methanol (20 mL per 0.01 moles).
  • Reaction Time : 4 hours under reflux.
  • Yield : Reported as an oily product after recrystallization.

Q. How can researchers characterize the physicochemical properties of Methyl (2,4-dichlorophenoxy)acetate?

Essential properties include:

  • Molecular Formula : C₉H₈Cl₂O₃.
  • Molecular Weight : 235.064 g/mol (calculated from IUPAC data).
  • Boiling Point : 119°C (CRC Handbook) .
  • CAS Registry Number : 1928-38-7 . Analytical techniques like GC-MS, NMR, and FT-IR are recommended for purity assessment and structural confirmation.

Q. What are the environmental and toxicological implications of Methyl (2,4-dichlorophenoxy)acetate?

As an ester derivative of 2,4-D, it shares potential toxicity profiles with its parent compound. Key concerns include:

  • Environmental Persistence : Hydrolysis in aqueous environments releases 2,4-D, which has a half-life of 10–14 days in soil .
  • Ecotoxicity : Aquatic organisms may be sensitive to concentrations >1 ppm.
  • Regulatory Status : Classified as a restricted-use pesticide in some jurisdictions due to bioaccumulation risks .

Advanced Research Questions

Q. How can structural discrepancies in Methyl (2,4-dichlorophenoxy)acetate be resolved using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example:

  • Crystal System : Triclinic (P1 space group) with unit cell parameters a = 7.4727 Å, b = 10.4704 Å, c = 12.2796 Å .
  • Intermolecular Interactions : Weak C–H⋯π and van der Waals forces contribute to dimer formation in the crystal lattice .
  • Software : SHELXL/SHELXS are widely used for refinement, achieving R-factors <0.08 .

Q. What strategies improve the aqueous solubility of Methyl (2,4-dichlorophenoxy)acetate for formulation studies?

Solubility data from the Handbook of Aqueous Solubility (entry 1633) report limited water solubility (~0.1 mg/L at 25°C) . Advanced approaches include:

  • Co-solvent Systems : Ethanol or propylene glycol (up to 20% v/v) enhance solubility.
  • Micellar Encapsulation : Nonionic surfactants (e.g., Tween-80) increase solubility via hydrophobic interactions.
  • pH Adjustment : Hydrolysis at alkaline pH generates the more soluble 2,4-D anion.

Q. How can analytical methods distinguish Methyl (2,4-dichlorophenoxy)acetate from its degradation products?

Chromatographic techniques are critical:

  • HPLC : Reverse-phase C18 columns with UV detection at 280 nm resolve the ester from 2,4-D and chlorophenol byproducts.
  • GC-MS : Electron ionization (EI) at 70 eV identifies fragments like m/z 234.00205 (exact mass of the parent ion) .
  • LC-QTOF : High-resolution mass spectrometry confirms degradation pathways, such as ester cleavage .

Data Contradiction and Resolution

Q. Why do reported boiling points for Methyl (2,4-dichlorophenoxy)acetate vary across literature?

Discrepancies arise from measurement conditions:

  • Pressure : The CRC Handbook reports 119°C at 760 mmHg , while reduced-pressure distillations may yield lower values.
  • Purity : Impurities like residual 2,4-D or methanol can depress boiling points. Resolution : Validate purity via NMR or elemental analysis before measurement.

Q. How do ester substituents influence the bioactivity of 2,4-D derivatives?

Methyl esters generally exhibit higher lipophilicity than parent acids, enhancing membrane permeability. For example:

  • Herbicidal Activity : Methyl (2,4-dichlorophenoxy)acetate shows 20% higher foliar absorption than 2,4-D in Amaranthus spp. .
  • Metabolic Stability : Ester hydrolysis in planta releases 2,4-D, prolonging activity .

Methodological Tables

Table 1. Key Physicochemical Properties of Methyl (2,4-Dichlorophenoxy)acetate

PropertyValueSource
Molecular Weight235.064 g/mol
Boiling Point119°C
CAS Number1928-38-7
Solubility in Water0.1 mg/L (25°C)
Exact Mass (MS)234.00205

Table 2. Comparison of Ester Derivatives of 2,4-D

EsterMolecular FormulaBoiling Point (°C)Applications
MethylC₉H₈Cl₂O₃119Herbicide formulation
EthylC₁₀H₁₀Cl₂O₃135Soil treatment
ButylC₁₂H₁₄Cl₂O₃162Industrial coatings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-D-Methyl
Reactant of Route 2
Reactant of Route 2
2,4-D-Methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.